molecular formula C10H10N2OS B14026210 5-(3-Methoxyphenyl)thiazol-2-amine

5-(3-Methoxyphenyl)thiazol-2-amine

Cat. No.: B14026210
M. Wt: 206.27 g/mol
InChI Key: JOLWNHHMZCLLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)thiazol-2-amine (CAS 1183012-58-9) is a high-purity chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. The 2-aminothiazole scaffold is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities . Derivatives of 2-aminothiazole are frequently investigated as key intermediates in the synthesis of novel compounds with potential anticancer properties . Research indicates that such compounds can function as tubulin inhibitors, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase, a mechanism similar to that of the well-known compound Combretastatin A-4 (CA-4) . Furthermore, the 2-aminothiazole core structure is found in various synthetic compounds evaluated for their pro-apoptotic activity, which can trigger programmed cell death in cancer cells through intrinsic pathways . Beyond oncology research, 2-aminothiazole-based molecules are also explored for their antimicrobial effects. These compounds can be synthesized and incorporated into larger molecular structures or used to coat nanoparticles, demonstrating promising growth inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . This makes 5-(3-Methoxyphenyl)thiazol-2-amine a versatile building block for researchers in drug discovery and chemical biology, facilitating the development of new therapeutic candidates and bioactive materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)

InChI Key

JOLWNHHMZCLLMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(S2)N

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 5-(3-Methoxyphenyl)thiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological utility of 5-(3-Methoxyphenyl)thiazol-2-amine . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

Technical Whitepaper | Version 1.0

Executive Summary

5-(3-Methoxyphenyl)thiazol-2-amine is a heteroaryl amine scaffold characterized by a thiazole ring substituted at the C5 position with a meta-methoxyphenyl group. In modern drug discovery, this molecule functions as a high-value privileged structure —a molecular framework capable of providing ligands for diverse biological targets.

Its primary therapeutic utility lies in its ability to function as a ATP-competitive kinase inhibitor (binding to the hinge region) and an Adenosine A2A receptor antagonist . The specific 3-methoxy substitution modulates lipophilicity (LogP) and metabolic stability, distinguishing it from its para-substituted analogs.

Chemical Profile & Drugability

This compound exhibits favorable physicochemical properties consistent with Lipinski’s Rule of Five, making it an ideal "lead-like" starting point for optimization.

PropertyValue (Predicted)Significance
Molecular Formula C₁₀H₁₀N₂OSCore scaffold
Molecular Weight 206.26 g/mol Ideal for fragment-based screening (<300 Da)
cLogP ~2.1Optimal permeability/solubility balance
H-Bond Donors 2 (NH₂)Critical for Hinge Binding (Kinases)
H-Bond Acceptors 3 (N, O, S)Receptor interaction points
Rotatable Bonds 2Low entropic penalty upon binding
Structural Activity Relationship (SAR) Insights
  • 2-Amino Group: Acts as a primary hydrogen bond donor. In kinase inhibitors, this group typically forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu81 in CDK2).

  • Thiazole Nitrogen: Acts as a hydrogen bond acceptor, often pairing with the backbone NH of the hinge region.

  • 3-Methoxy Group: Provides a hydrophobic anchor. Unlike 4-methoxy (para), the 3-methoxy (meta) substituent avoids the primary metabolic "soft spot" for rapid O-demethylation while filling the hydrophobic pocket adjacent to the ATP binding site.

Mechanisms of Action & Therapeutic Targets[1]

A. Kinase Inhibition (Oncology & Neurodegeneration)

The 2-aminothiazole motif is a bioisostere of the adenine ring of ATP.

  • Mechanism: The compound functions as a Type I inhibitor, binding to the active conformation (DFG-in) of protein kinases.

  • Key Targets:

    • CDKs (Cyclin-Dependent Kinases): Inhibition leads to cell cycle arrest (G2/M phase), useful in solid tumors.

    • GSK-3β (Glycogen Synthase Kinase 3-beta): Inhibition prevents tau hyperphosphorylation, offering potential in Alzheimer's disease therapy.

B. Adenosine A2A Receptor Antagonism (Immuno-Oncology)

5-Arylthiazoles are established scaffolds for A2A receptor antagonists.

  • Mechanism: Blocks the binding of adenosine to the A2A receptor on T-cells.

  • Therapeutic Effect: Prevents adenosine-mediated immunosuppression in the tumor microenvironment, effectively "releasing the brakes" on the immune system to attack cancer cells.

C. Pathway Visualization

The following diagram illustrates the dual-pathway potential of the scaffold in an oncology context.

G Compound 5-(3-Methoxyphenyl) thiazol-2-amine Target_Kinase Target: CDKs / GSK-3β (ATP Hinge Binder) Compound->Target_Kinase  Type I Binding   Target_A2A Target: Adenosine A2A (GPCR Antagonist) Compound->Target_A2A  Competitive Antagonism   Effect_Kinase Inhibit Cell Cycle (G2/M) Reduce Tau Phosphorylation Target_Kinase->Effect_Kinase  Downstream Signaling   Effect_A2A Block Adenosine Signaling Restore T-Cell Activity Target_A2A->Effect_A2A  Immune Modulation   Outcome Therapeutic Outcome: Tumor Regression & Neuroprotection Effect_Kinase->Outcome Effect_A2A->Outcome

Caption: Dual-mechanism potential of the 5-aryl-2-aminothiazole scaffold in oncology and neurodegeneration.

Experimental Protocols

Protocol A: Chemical Synthesis (Suzuki-Miyaura Coupling)

This protocol describes the synthesis of 5-(3-methoxyphenyl)thiazol-2-amine from commercially available 2-amino-5-bromothiazole. This route is preferred over the Hantzsch synthesis for 5-aryl derivatives due to higher regioselectivity.

Reagents:

  • 2-Amino-5-bromothiazole hydrobromide (1.0 equiv)

  • 3-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow:

  • Preparation: In a microwave vial or round-bottom flask, dissolve 2-amino-5-bromothiazole HBr (1.0 mmol, 260 mg) and 3-methoxyphenylboronic acid (1.2 mmol, 182 mg) in 1,4-Dioxane (5 mL).

  • Base Addition: Add 2.0 M Na₂CO₃ (2.5 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen (Critical to prevent Pd catalyst poisoning).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) under inert atmosphere.

  • Reaction:

    • Thermal: Heat to reflux (100°C) for 12–16 hours.

    • Microwave (Preferred): Heat at 120°C for 30–45 minutes.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 4:1 to 1:1).

    • Expected Yield: 60–75%.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the thiazole C5-H and the appearance of the methoxy singlet (~3.8 ppm) and aromatic protons (6.8–7.4 ppm).

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

To validate the compound as a kinase inhibitor (e.g., against CDK2/CyclinA).

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a serial dilution of 5-(3-Methoxyphenyl)thiazol-2-amine in DMSO (Top conc: 10 mM).

  • Enzyme Reaction:

    • Add 2 µL of compound to 384-well plate.

    • Add 4 µL of Enzyme (CDK2/CycA, 2 ng/well). Incubate 10 min RT.

    • Add 4 µL of Substrate/ATP mix (0.1 µg/µL Histone H1, 10 µM ATP).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC₅₀ using a sigmoidal dose-response curve.

Synthesis Workflow Diagram

Synthesis Start Start: 2-Amino-5-bromothiazole Reagents Add: 3-Methoxyphenylboronic acid Pd(PPh3)4 (Cat.) Na2CO3 (Base) Start->Reagents Process Reaction: Suzuki Coupling (Dioxane/H2O, 100°C, 12h) Reagents->Process Purification Purification: Flash Chromatography (Hex/EtOAc) Process->Purification Product Final Product: 5-(3-Methoxyphenyl)thiazol-2-amine Purification->Product

Caption: Step-by-step synthetic route via Suzuki-Miyaura cross-coupling.

Conclusion

5-(3-Methoxyphenyl)thiazol-2-amine is a robust, chemically accessible scaffold with proven potential in oncology and neurology. Its structural simplicity allows it to serve as an ideal fragment for growing into high-affinity inhibitors for kinases (CDK, GSK3) or GPCRs (Adenosine A2A). Researchers should prioritize this scaffold when designing libraries for ATP-competitive targets or immunomodulatory agents.

References

  • Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives.[2][3] European Journal of Medicinal Chemistry, 97, 911-927. Link

  • Mishra, C. B., et al. (2017). Adenosine A2A receptor antagonists: A review of potential therapeutic agents for Parkinson's disease and cancer. European Journal of Medicinal Chemistry, 129, 222-242. Link

  • Krasavin, M., et al. (2009).[4] Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Archiv der Pharmazie, 342(7), 420-427.[4] Link

  • BenchChem Protocols. (2024). General Protocol for Suzuki Coupling of 2-Amino-5-bromo-thiazoles.Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

target identification for 5-(3-Methoxyphenyl)thiazol-2-amine interactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the target identification strategy for 5-(3-Methoxyphenyl)thiazol-2-amine , a compound belonging to a "privileged" yet "promiscuous" chemical class. This guide is structured to move from in silico hypothesis generation to rigorous biophysical validation, specifically addressing the challenges of distinguishing true binding from assay interference (PAINS).

Content Type: Technical Whitepaper & Experimental Guide Subject: Small Molecule Target Identification (SMTI) Target Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Leads

Executive Summary: The "Privileged" Scaffold Paradox

The compound 5-(3-Methoxyphenyl)thiazol-2-amine (Structure 1 ) represents a classic "privileged scaffold" in medicinal chemistry. The 2-aminothiazole core is a structural motif found in FDA-approved kinase inhibitors (e.g., Dasatinib) and GPCR ligands. However, this chemotype is also frequently flagged as a Pan-Assay Interference Compound (PAINS) due to its potential for redox cycling, metal chelation, and aggregation.

Successful target identification for 1 requires a bifurcated strategy:

  • Rigorous Exclusion: Differentiating specific binding from artifactual inhibition.

  • Precise Deconvolution: Mapping the molecule to the ATP-binding hinge of kinases or the orthosteric site of adenosine receptors.

Chemical Biology & Structural Analysis[1][2][3][4][5]

Structural Dissection
  • Core: 2-Aminothiazole (H-bond donor/acceptor system).

  • Substituent: 3-Methoxyphenyl at the C5 position.

  • Key Interaction Potential:

    • Hinge Binding (Kinases): The C2-amine and N3-nitrogen typically form a bidentate H-bond interaction with the kinase hinge region (mimicking the adenine ring of ATP).

    • Hydrophobic Pocket: The 5-aryl group (3-methoxyphenyl) likely occupies the hydrophobic "gatekeeper" region or the selectivity pocket behind the ATP site.

The PAINS Liability

Before initiating expensive proteomic screens, 1 must be cleared of interference mechanisms.

  • Redox Cycling: Aminothiazoles can generate H₂O₂ in the presence of reducing agents (DTT), leading to false-positive inhibition of cysteine-dependent enzymes.

  • Aggregation: Planar, hydrophobic scaffolds can form colloidal aggregates that sequester proteins non-specifically.

Phase I: The "Filter" (Exclusion Protocols)

Do not proceed to mass spectrometry until these controls are passed.

Protocol A: Aggregation & Redox Check

Objective: Confirm that observed biological activity is not due to colloidal sequestration or peroxide generation.

Assay TypeReagent/ConditionPass Criteria
Detergent Challenge 0.01% Triton X-100 (or Tween-80)IC₅₀ remains constant (shift < 3-fold).
Redox Scavenging Catalase (100 U/mL)Activity persists in presence of Catalase.
Thiol Reactivity ALARM NMR / GSH incubationNo covalent adducts observed by LC-MS after 24h.
DLS Analysis Dynamic Light ScatteringNo particles >100 nm detected at 10 µM concentration.

Phase II: In Silico Hypothesis & Probe Design

Computational Docking Strategy

Given the scaffold's history, two primary target classes should be prioritized for docking:

  • Kinome Panel: Focus on Src-family kinases (SFKs) , VEGFR , and CDK series. The 2-aminothiazole is a known hinge-binder.

  • Adenosine Receptors: Specifically A2A and A3 subtypes, where aminothiazoles act as antagonists.[1]

Chemical Probe Design (SAR-Guided)

To perform Affinity Chromatography (Pulldown), a linker must be attached without destroying binding affinity.

  • The Trap: Attaching a linker to the C2-amine is the most synthetic accessible route but is high-risk because this amine is often the primary H-bond donor to the protein.

  • The Solution: Synthesize two "scout" analogs to determine the attachment point.

Scout Analogs:

  • Analog A (N-Methylated): 5-(3-Methoxyphenyl)-N-methylthiazol-2-amine.

    • If activity is lost: The C2-amine is essential (Hinge Binder). Do not link here.

  • Analog B (Demethylated Phenol): 5-(3-Hydroxyphenyl)thiazol-2-amine.

    • If activity is retained: The methoxy group is solvent-exposed or tolerates modification. Link here.

Recommendation: If Analog B retains potency, alkylate the phenol with a PEG-linker ending in a Click-chemistry handle (Alkyne/Azide) or Biotin.

Phase III: Experimental Target Deconvolution

Workflow Diagram: The Target ID Pipeline

The following Graphviz diagram outlines the decision logic for identifying the target of Compound 1 .

TargetID_Workflow Start Compound 1 (Phenotypic Hit) PAINS_Check Phase I: PAINS Filter (DLS, Redox, Detergent) Start->PAINS_Check Pass_PAINS Passes Filters? PAINS_Check->Pass_PAINS Stop Discard: Artifactual Hit Pass_PAINS->Stop No SAR_Scout Phase II: SAR Scouting Synthesize N-Me & 3-OH Analogs Pass_PAINS->SAR_Scout Yes Linker_Strategy Define Linker Site SAR_Scout->Linker_Strategy Site_Amine Link via C2-Amine (If N-Me active) Linker_Strategy->Site_Amine N-Me Active Site_Phenyl Link via 3-OH Phenyl (If Phenol active) Linker_Strategy->Site_Phenyl N-Me Inactive TPP Alternative: Thermal Proteome Profiling (Label-Free) Linker_Strategy->TPP No Linkable Site ChemProteomics Phase III: Chemical Proteomics (Affinity Pulldown + LC-MS/MS) Site_Amine->ChemProteomics Site_Phenyl->ChemProteomics Validation Phase IV: Validation (SPR, Western Blot, CETSA) ChemProteomics->Validation TPP->Validation

Caption: Decision tree for target identification, prioritizing artifact exclusion and SAR-guided probe design.

Protocol B: Chemical Proteomics (Affinity Pulldown)

Prerequisite: A biotinylated analog of 1 (Probe-1) that retains biological activity.

  • Lysate Preparation:

    • Harvest relevant cell line (e.g., HeLa, Jurkat, or phenotype-specific line).

    • Lyse in mild buffer (0.5% NP-40, 50 mM Tris pH 7.5, 150 mM NaCl, Protease/Phosphatase Inhibitors). Avoid DTT if the scaffold is redox-sensitive.

  • Competition Binding (The Critical Control):

    • Sample A (Experiment): Lysate + Probe-1 (10 µM).

    • Sample B (Competition): Lysate + Free Compound 1 (100 µM) + Probe-1 (10 µM).

    • Rationale: True targets will be "blocked" by the excess free compound in Sample B, reducing their binding to the beads.

  • Incubation & Capture:

    • Incubate 2h at 4°C.

    • Add Streptavidin-Magnetic Beads. Rotate 1h.

  • Washing & Elution:

    • Wash 3x with Lysis Buffer, 2x with PBS.

    • Elute with boiling SDS-loading buffer or On-bead Digestion (Trypsin).

  • LC-MS/MS Analysis:

    • Compare TMT-labeled peptide intensities between Sample A and Sample B.

    • Hit Criteria: Proteins showing >5-fold enrichment in Sample A vs. Sample B.

Phase IV: Validation (The "Truth" Test)

Once a candidate target (e.g., Kinase X) is identified by MS, it must be validated orthogonally.

Cellular Thermal Shift Assay (CETSA)

This method validates target engagement in intact cells, confirming the drug permeates the membrane and binds the target in a relevant environment.

Protocol:

  • Treat cells with 1 (at 5x EC₅₀) or DMSO for 1 hour.

  • Aliquot cells into PCR tubes.

  • Heat shock at a gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lyse cells (freeze-thaw). Centrifuge to remove precipitated (unstable) proteins.

  • Analyze supernatant by Western Blot using an antibody specific to the identified target.

  • Result: If 1 binds the target, the melting curve will shift to the right (stabilization).

Surface Plasmon Resonance (SPR)

For kinetic characterization (K_on, K_off, K_d).

  • Sensor Chip: Immobilize the purified target protein (e.g., via His-tag or Biotin).

  • Analyte: Inject Compound 1 in a concentration series.

  • Note: Aminothiazoles are small (<300 Da). Use a high-sensitivity chip (e.g., Cytiva Series S CM5) and high immobilization levels to ensure sufficient R_max.

Known Interactions & Literature Grounding

While 5-(3-Methoxyphenyl)thiazol-2-amine may be a novel hit in your specific screen, the scaffold has established precedents.

Target ClassMechanismKey Reference
Src/Abl Kinases ATP-competitive inhibitor.[2] The 2-aminothiazole binds the hinge (Met318 in Abl).[Lombardo et al., 2004] (Dasatinib discovery)
Adenosine A3 Antagonist. 4-phenyl isomers are classic A3 ligands; 5-phenyl isomers show overlapping SAR.[Jung et al., 2004]
Microtubules Tubulin polymerization inhibitor (typically requires trimethoxy substitution, but 3-methoxy can show weak activity).[Romagnoli et al., 2013]
References
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Baell, J. B., & Holloway, G. A. (2010).[3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3] Journal of Medicinal Chemistry, 53(7), 2719–2740.[3] Link

  • Jung, K. Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(10), 2655-2670. Link

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as antitubulin agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4842-4846. Link

Sources

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of 5-(3-Methoxyphenyl)thiazol-2-amine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the ability to rationally design and identify novel therapeutic agents with high potency and selectivity is paramount.[1][2] Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a powerful framework for elucidating the essential molecular features required for a ligand's biological activity.[2][3] This in-depth technical guide focuses on the application of pharmacophore modeling to a specific and promising class of compounds: 5-(3-Methoxyphenyl)thiazol-2-amine ligands. This scaffold is a recurring motif in inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4][5][6] This guide will provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles, methodologies, and practical applications of generating and utilizing a robust pharmacophore model for this important ligand series. We will delve into both ligand-based and structure-based approaches, detail the nuances of model generation and validation, and showcase the utility of the resulting model in virtual screening and lead optimization efforts.

Introduction: The Pharmacophore Concept and the Significance of the Thiazol-2-amine Scaffold

A pharmacophore is an abstract representation of the key steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response.[7] These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionic groups.[7] Pharmacophore modeling aims to create a three-dimensional arrangement of these features, serving as a template to identify or design new molecules with a high probability of being active.[8]

The 5-(3-Methoxyphenyl)thiazol-2-amine core is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[4][5][6] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][9] The thiazole ring and its substituents can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding site of various kinases.[10][11] Understanding the precise spatial arrangement of these interactions is key to designing potent and selective inhibitors.

This guide will provide a detailed, step-by-step approach to building and applying a pharmacophore model for this ligand class, empowering researchers to accelerate their drug discovery programs.

Methodologies: Constructing a Predictive Pharmacophore Model

The development of a robust pharmacophore model is an iterative process that involves careful data preparation, feature identification, and rigorous validation.[8] There are two primary approaches to pharmacophore modeling: ligand-based and structure-based.[2][3]

Ligand-Based Pharmacophore Modeling: Learning from the Actives

This approach is employed when the three-dimensional structure of the biological target is unknown or when a sufficient number of diverse and potent ligands have been identified.[2][12] The fundamental principle is to identify the common chemical features shared by a set of active molecules and to generate a hypothesis that explains their bioactivity.[2]

Experimental Protocol: Ligand-Based Model Generation

  • Training Set Selection:

    • Compile a structurally diverse set of 5-(3-Methoxyphenyl)thiazol-2-amine analogs with a wide range of biological activities (e.g., IC50 values).

    • It is crucial to include both highly active and inactive compounds to enable the model to discriminate between them.[7]

    • A typical training set consists of 15-20 molecules.

  • Conformational Analysis:

    • Generate a set of low-energy 3D conformations for each molecule in the training set. This is a critical step as the bioactive conformation is often not the lowest energy state.

    • Utilize computational chemistry software such as Schrödinger's Phase[13] or MOE (Molecular Operating Environment)[14] for this task.

  • Molecular Alignment and Feature Identification:

    • Align the conformers of the active molecules to identify common chemical features.

    • Pharmacophoric features (hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) are then mapped onto the aligned structures.

  • Hypothesis Generation and Scoring:

    • The software will generate multiple pharmacophore hypotheses, each representing a different combination and spatial arrangement of features.

    • These hypotheses are scored based on their ability to correctly classify the active compounds in the training set.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When the 3D structure of the target protein (e.g., a protein kinase) in complex with a ligand is available, a structure-based approach can be employed.[8] This method directly utilizes the information about the key interactions observed in the protein-ligand complex to define the pharmacophore features.[15]

Experimental Protocol: Structure-Based Model Generation

  • Protein-Ligand Complex Preparation:

    • Obtain the crystal structure of the target protein bound to a 5-(3-Methoxyphenyl)thiazol-2-amine ligand from the Protein Data Bank (PDB).

    • Prepare the structure by adding hydrogens, assigning bond orders, and removing water molecules that are not involved in key interactions.

  • Interaction Analysis:

    • Identify the key amino acid residues in the binding pocket that interact with the ligand.

    • Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).

  • Pharmacophore Feature Generation:

    • Based on the identified interactions, define the pharmacophoric features. For instance, a hydrogen bond with a backbone carbonyl of an amino acid would be represented by a hydrogen bond donor feature on the ligand.

    • Software like LigandScout[14] or the structure-based pharmacophore modeling tools within Discovery Studio[12] can automate this process.

Model Validation: Ensuring Predictive Power

A pharmacophore model is only useful if it can accurately predict the activity of new, untested compounds.[8] Therefore, rigorous validation is an essential step in the modeling workflow.

Experimental Protocol: Pharmacophore Model Validation

  • Test Set Validation:

    • Compile a "test set" of molecules that were not used in the model generation process. This set should also contain both active and inactive compounds.

    • Use the generated pharmacophore model to predict the activity of the compounds in the test set.

    • A good model should be able to correctly identify a high percentage of the active compounds (sensitivity) and a high percentage of the inactive compounds (specificity).

  • Decoy Set Screening:

    • Create a large database of "decoy" molecules, which are compounds with similar physicochemical properties to the active ligands but are structurally distinct and presumed to be inactive.

    • Screen the decoy database with the pharmacophore model. A robust model should retrieve a very small number of decoy molecules compared to the number of known active compounds.

  • Fischer's Randomization Test:

    • This statistical method involves generating a large number of random pharmacophore models using the same training set data but with shuffled activity values.

    • The statistical significance of the original model is confirmed if it is significantly better than the random models.

Application in Drug Discovery: From Model to Molecules

Once a validated pharmacophore model is established, it becomes a powerful tool for various stages of the drug discovery pipeline.[3]

Virtual Screening: Identifying Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.[8][16] A pharmacophore model can be used as a 3D query to rapidly filter these libraries.[17]

Experimental Workflow: Pharmacophore-Based Virtual Screening

G A Validated Pharmacophore Model D Pharmacophore Mapping (Filtering) A->D B Compound Database (e.g., ZINC, Enamine) C 3D Conformer Generation B->C C->D E Hit List Generation D->E F Molecular Docking (Pose Prediction & Scoring) E->F G Prioritized Hit List F->G H Experimental Validation G->H

Lead Optimization: Enhancing Potency and Selectivity

Pharmacophore models can also guide the optimization of existing lead compounds.[2] By understanding the key features required for activity, medicinal chemists can make rational modifications to a molecule's structure to improve its potency, selectivity, and pharmacokinetic properties.[2]

Data Presentation: Pharmacophoric Features of a Hypothetical 5-(3-Methoxyphenyl)thiazol-2-amine Model

Feature IDFeature TypeX, Y, Z CoordinatesRadius (Å)
HBD1Hydrogen Bond Donor3.2, 1.5, -0.81.0
HBA1Hydrogen Bond Acceptor-2.1, 0.7, 2.31.2
AROM1Aromatic Ring0.5, -1.2, 1.11.5
HYD1Hydrophobic-4.5, 2.8, -1.91.8

Conclusion and Future Perspectives

Pharmacophore modeling of 5-(3-Methoxyphenyl)thiazol-2-amine ligands provides a robust and efficient framework for the discovery and development of novel kinase inhibitors. By integrating both ligand- and structure-based approaches, researchers can construct highly predictive models that can be effectively applied in virtual screening and lead optimization campaigns. As computational power and algorithms continue to advance, the integration of pharmacophore modeling with other in silico techniques, such as molecular dynamics simulations and machine learning, will further enhance its predictive accuracy and impact on drug discovery.[3][18][19] The principles and methodologies outlined in this guide offer a solid foundation for scientists to leverage this powerful computational tool in their quest for new and improved therapeutics.

References

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]

  • Mabhalela, M., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. [Link]

  • Dosen-Micovic, L., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]

  • Vlachakis, D., et al. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. [Link]

  • Anand, R., et al. (2017). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Iranian Journal of Pharmaceutical Research. [Link]

  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?[Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. [Link]

  • Novotarskyi, S., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. [Link]

  • Springer Nature Experiments. (n.d.). Computational Design of Multi-target Kinase Inhibitors. [Link]

  • Wieder, M., et al. (2017). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Expert Opinion on Drug Discovery. [Link]

  • Novotarskyi, S., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]

  • Frontiers. (2026, January 7). Pharmacophore modeling: advances and pitfalls. [Link]

  • Seo, S. (2024, June 19). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. [Link]

  • Goncearenco, A., & Grynberg, M. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

  • Elder, J. W., et al. (2016). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Click2Drug. (2018, April 5). Directory of computer-aided Drug Design tools. [Link]

  • Schrödinger. (n.d.). Phase. [Link]

  • Singh, S., & Singh, S. K. (2023). Development of Kinase-Centric Drugs: A Computational Perspective. Molecular Informatics. [Link]

  • Wang, Z., et al. (2011). Generation and validation of the first predictive pharmacophore model for cyclin-dependent kinase 9 inhibitors. Journal of Molecular Graphics and Modelling. [Link]

  • MDPI. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

  • El-Naggar, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry. [Link]

  • Figshare. (2025, November 13). Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. [Link]

  • Wikipedia. (n.d.). Pharmacophore. [Link]

  • Glavač, N., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules. [Link]

  • Gandhi, A. (2020). Pharmacophore Modeling of Some of the Novel 1, 3, 4 Thiadiazole Derivatives. SSRN. [Link]

  • MDPI. (2024, January 9). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Ghaffari, S., et al. (2025). Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. Journal of the Iranian Chemical Society. [Link]

  • Batool, S., et al. (2023). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. Journal of Biomolecular Structure and Dynamics. [Link]

  • Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. [Link]

  • Helda - University of Helsinki. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

  • Prasanth, K., & Sivan, R. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Ustyuzhanin, P. A., et al. (2022). Coupling of Thiazole-2-Amines with Isocyanide Ligands in bis-(Isocyanide) Platinum Complex: A New Type of Reactivity. Molecules. [Link]

  • SciSpace. (2021, March 2). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. [Link]

  • Grishina, M., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]

  • Thangavel, N., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of a potent marine natural product inhibitor of SARS-CoV-2 papain-like protease. Arabian Journal of Chemistry. [Link]

  • Semantic Scholar. (2014, October 23). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-and-Pathak-Sriram/f57731306385b410425a74580345758550183187]([Link]

  • Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

Sources

An In-Depth Technical Guide to the Toxicological and Safety Evaluation of 5-(3-Methoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Path from Discovery to Safety

The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is paved with rigorous scientific scrutiny. Central to this process is a comprehensive understanding of the compound's safety and toxicity profile. This guide provides a detailed framework for the toxicological evaluation of 5-(3-Methoxyphenyl)thiazol-2-amine , a member of the functionally diverse thiazole class of compounds. While direct and extensive toxicological data for this specific molecule are not publicly available, this document will leverage established principles of toxicology and data from structurally related thiazole derivatives to outline a robust, field-proven strategy for its safety assessment. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics while ensuring the highest standards of scientific integrity and patient safety.

Introduction to 5-(3-Methoxyphenyl)thiazol-2-amine: A Compound of Interest

Thiazole-containing compounds are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The specific compound, 5-(3-Methoxyphenyl)thiazol-2-amine, combines the thiazole core with a methoxyphenyl group, a substitution pattern that has shown promise in various biological contexts.[4] The potential for therapeutic efficacy necessitates a thorough and systematic evaluation of its safety profile to identify any potential liabilities that could hinder its development.

This guide will detail the essential preclinical toxicology studies, from early-stage in vitro screening to more comprehensive in vivo evaluations, required to build a complete safety profile for this compound.[5][6][7]

Foundational Pillar: In Vitro Toxicity Assessment

The initial phase of safety evaluation focuses on in vitro assays to identify potential toxicities at a cellular level, providing crucial data for go/no-go decisions and guiding the design of subsequent in vivo studies.

Cytotoxicity Screening: The First Line of Defense

The initial assessment of a compound's toxicity involves evaluating its effect on cell viability across various cell lines. This provides a preliminary indication of its general toxicity and therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line Selection: A panel of cell lines should be used, including both cancerous cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) and normal, non-cancerous cell lines (e.g., L929 fibroblast cells, HEK293 embryonic kidney cells) to assess for selective toxicity.[8][9]

  • Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-(3-Methoxyphenyl)thiazol-2-amine (typically from 0.1 µM to 100 µM) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below a non-toxic level, typically <0.5%.[8]

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting the cell viability against the compound concentration.

Interpretation of Results: A high IC50 value against normal cell lines coupled with a low IC50 against cancer cell lines would suggest a favorable therapeutic window. Conversely, broad-spectrum cytotoxicity against both normal and cancerous cells indicates a potential for significant side effects.

Table 1: Hypothetical Cytotoxicity Data for 5-(3-Methoxyphenyl)thiazol-2-amine

Cell LineCell TypeIC50 (µM)
MDA-MB-231Human Breast Cancer5.2
HepG2Human Liver Cancer12.8
L929Mouse Fibroblast (Normal)> 100
HEK293Human Embryonic Kidney (Normal)85.4
Genotoxicity Assessment: Safeguarding Genetic Integrity

Genotoxicity assays are critical for determining if a compound can cause damage to DNA, which can lead to mutations and potentially cancer. Regulatory agencies mandate these tests before first-in-human studies.[6][10]

Experimental Workflow: Standard Genotoxicity Panel

Caption: Workflow for a 28-day repeat-dose toxicity study.

During these studies, a comprehensive set of endpoints are evaluated, including changes in body weight, food consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathological examination of all major organs. The primary goal is to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Key Parameters in Repeat-Dose Toxicity Studies

Parameter CategorySpecific Endpoints
Clinical Observations Morbidity, mortality, behavioral changes, appearance
Body Weight & Food Consumption Measured weekly
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelets
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes
Urinalysis pH, protein, glucose, ketones, bilirubin, blood
Gross Pathology Macroscopic examination of all organs and tissues at necropsy
Histopathology Microscopic examination of fixed organs and tissues

Specialized Toxicology Studies

Depending on the intended clinical use of 5-(3-Methoxyphenyl)thiazol-2-amine, additional specialized toxicology studies may be required.

  • Carcinogenicity Studies: Long-term studies (up to 2 years) in rodents to assess the potential of the compound to cause cancer. [11]The decision to conduct these studies is based on the results of genotoxicity assays and the intended duration of clinical use.

  • Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects of the compound on fertility, embryonic development, and pre- and postnatal development. [5]* Safety Pharmacology: Investigates the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems. [5]

Conclusion: Building a Comprehensive Safety Profile

The toxicological evaluation of a novel compound like 5-(3-Methoxyphenyl)thiazol-2-amine is a multi-faceted and rigorous process. While direct data for this specific molecule is limited, a systematic approach, as outlined in this guide, will enable a thorough assessment of its safety. By integrating data from a battery of in vitro and in vivo assays, researchers can identify potential toxicities, understand the dose-response relationship, and establish a safe starting dose for first-in-human clinical trials. This diligent and scientifically-driven approach is paramount to the successful translation of promising new chemical entities from the laboratory to the clinic.

References

  • Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diarylated Thiazoles - SciELO.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI.
  • In vivo toxicology and safety pharmacology - Nuvisan.
  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
  • In vitro activity of aryl-thiazole derivatives against Schistosoma mansoni schistosomula and adult worms - PMC.
  • Toxicology - Inotiv.
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia.
  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed.
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of 5-(3-Methoxyphenyl)thiazol-2-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring system represents a cornerstone in medicinal chemistry, serving as a "privileged scaffold" in the design of novel therapeutic agents. Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into numerous clinically approved drugs. This technical guide delves into the history and discovery of a specific, yet significant, subclass: 5-(3-Methoxyphenyl)thiazol-2-amine and its derivatives. We will traverse the foundational synthetic methodologies, explore the evolution of structure-activity relationships, and illuminate the key biological discoveries that have propelled this chemical class forward. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular framework.

Introduction: The Thiazole Moiety in Medicinal Chemistry

The thiazole, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring motif in a vast array of biologically active molecules, from natural products like Vitamin B1 (Thiamine) to synthetic blockbuster drugs.[1][2][3] Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity for hydrogen bonding, and its rigid structure which can effectively orient substituents for optimal target engagement. The 2-aminothiazole core, in particular, has garnered significant attention due to its synthetic tractability and its presence in a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

The journey into the specific realm of 5-aryl-substituted thiazol-2-amines is a testament to the power of systematic chemical exploration in the quest for novel therapeutics. The introduction of an aryl group at the 5-position of the thiazole ring provides a critical handle for modulating the compound's steric and electronic properties, thereby fine-tuning its biological activity. The methoxyphenyl substituent, with its moderate lipophilicity and hydrogen bond accepting capability, has proven to be a particularly fruitful area of investigation.

The Genesis of a Scaffold: Synthesis and Early Discoveries

The foundational chemistry for the synthesis of 2-aminothiazoles, including those with a 5-aryl substituent, is rooted in the classic Hantzsch thiazole synthesis. This versatile reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.

General Synthetic Protocol: The Hantzsch Thistle Synthesis

The synthesis of a 5-aryl-thiazol-2-amine generally proceeds as follows:

  • Preparation of the α-haloketone: The synthesis begins with the bromination of a substituted acetophenone. For the synthesis of a 5-(3-methoxyphenyl) derivative, 3-methoxyacetophenone would be the starting material.

  • Condensation with Thiourea: The resulting α-bromo-3-methoxyacetophenone is then reacted with thiourea in a suitable solvent, such as ethanol or DMF, often with gentle heating.[7][8]

  • Cyclization and Tautomerization: The initial condensation product undergoes an intramolecular cyclization to form the thiazole ring. The resulting compound exists in equilibrium with its 2-aminothiazole tautomer, which is typically the more stable form.

Experimental Protocol: General Synthesis of 4-(3-Methoxyphenyl)thiazol-2-amine

  • Step 1: Synthesis of 2-bromo-1-(3-methoxyphenyl)ethan-1-one. To a solution of 1-(3-methoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0°C. Allow the reaction to stir at room temperature until completion, as monitored by TLC. The solvent is then removed under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.

  • Step 2: Synthesis of 4-(3-methoxyphenyl)thiazol-2-amine. To a solution of 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents). The mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC). Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and can be recrystallized to afford the pure 4-(3-methoxyphenyl)thiazol-2-amine.

Visualization of the Synthetic Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product alpha_haloketone 2-bromo-1-(3-methoxyphenyl)ethanone condensation Condensation & Cyclization alpha_haloketone->condensation thiourea Thiourea thiourea->condensation thiazole_amine 5-(3-Methoxyphenyl)thiazol-2-amine condensation->thiazole_amine caption General Hantzsch synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine.

Caption: General Hantzsch synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine.

Unveiling Biological Potential: A Multifaceted Scaffold

The true value of the 5-(3-methoxyphenyl)thiazol-2-amine scaffold lies in its diverse biological activities. Extensive research has demonstrated its potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research has focused on the anticancer properties of 2-aminothiazole derivatives. The methoxyphenyl substitution has been shown to be a key determinant of activity in several studies.

One area of intense investigation has been the development of tubulin polymerization inhibitors.[9] These agents disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. The 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole scaffold, which shares features with our core topic, has been identified as a potent inhibitor of tubulin polymerization.[9] Structure-activity relationship (SAR) studies on this class of compounds have revealed that substituents on the 2-phenyl ring significantly impact antiproliferative activity. For instance, a meta-methoxy substituent on the 2-phenyl ring resulted in enhanced activity against the HL-60 cancer cell line.[9]

More broadly, thiazole-containing compounds are integral to several clinically used anticancer drugs, such as Dasatinib and Dabrafenib, highlighting the clinical relevance of this heterocyclic core.[1][2]

Table 1: Representative Anticancer Activity of Methoxyphenyl-Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
(4-Amino-2-(3-methoxyphenyl)thiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (3k)HL-60< 1Tubulin Polymerization Inhibition[9]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideHL-607.5 µg/mLNot specified[10]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivativesVariousnM rangeAurora Kinase Inhibition[11]
Antimicrobial Properties: A Continuing Quest

The 2-aminothiazole scaffold has also been extensively explored for its antimicrobial potential.[4][6] The ability to readily modify the substituents on the thiazole ring allows for the generation of large libraries of compounds for screening against various bacterial and fungal pathogens. While a specific focus on the 5-(3-methoxyphenyl) derivative is less prominent in the readily available literature, the general principles of SAR in this area suggest that this substitution pattern could contribute to favorable antimicrobial activity.

Other Therapeutic Avenues

Beyond cancer and infectious diseases, 2-aminothiazole derivatives have shown promise in a range of other therapeutic areas, including as anti-inflammatory agents and as antagonists for adenosine A3 receptors.[12] The versatility of this scaffold suggests that further exploration of its biological activities is warranted.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective 5-(3-methoxyphenyl)thiazol-2-amine derivatives is guided by a deep understanding of their structure-activity relationships. Key insights from numerous studies have highlighted several important structural features:

  • The 2-Amino Group: This group is often crucial for activity, participating in key hydrogen bonding interactions with biological targets. It also serves as a convenient point for further derivatization to modulate physicochemical properties.

  • The 5-Aryl Substituent: The nature and substitution pattern of the aryl ring at the 5-position significantly influence potency and selectivity. The 3-methoxyphenyl group offers a balance of steric bulk and electronic properties that have proven beneficial in several contexts.

  • Substitution at other positions: Modifications at the 4-position of the thiazole ring and on the 2-amino group have been extensively explored to optimize activity and pharmacokinetic profiles.

The future of research in this area will likely focus on several key aspects:

  • Target Identification: Elucidating the specific molecular targets of these compounds will be crucial for rational drug design and understanding their mechanisms of action.

  • Optimization of Pharmacokinetics: Improving the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be essential for their clinical translation.

  • Combination Therapies: Exploring the potential of these compounds in combination with other therapeutic agents could lead to synergistic effects and overcome drug resistance.

Conclusion

The journey of 5-(3-methoxyphenyl)thiazol-2-amine compounds from a fundamental heterocyclic scaffold to a promising class of biologically active molecules exemplifies the intricate and rewarding process of drug discovery. The synthetic accessibility of the 2-aminothiazole core, coupled with the vast chemical space that can be explored through derivatization, ensures that this privileged scaffold will continue to be a fertile ground for the discovery of new therapeutic agents. As our understanding of the complex interplay between chemical structure and biological function deepens, we can anticipate the emergence of novel and highly effective drugs based on this versatile and enduring molecular framework.

References

  • Synthesis of 5-ene-2-((3,4,5-trimethoxyphenyl)amino)thiazol-4(5H)-ones... - ResearchGate. Available at: [Link]

  • Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC - PubMed Central. Available at: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC. Available at: [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. Available at: [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - Helda - University of Helsinki. Available at: [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed. Available at: [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Available at: [Link]

  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. Available at: [Link]

  • Synthesis and Biological Activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4- dihydro-3H-1, 2, 4-triazole-3-thione and it - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy - ResearchGate. Available at: [Link]

  • Structure Activity Relationship. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound - Nanomedicine Research Journal. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. Available at: [Link]

  • (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one - MDPI. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available at: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. Available at: [Link]

Sources

Methodological & Application

synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine using Hantzsch thiazole method

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine

Part 1: Executive Summary & Strategic Analysis

Objective: Synthesize 5-(3-methoxyphenyl)thiazol-2-amine with high regiochemical fidelity.

The Challenge (Regioselectivity): The standard Hantzsch thiazole synthesis—reacting an


-haloacetophenone with thiourea—almost exclusively yields the 4-aryl  isomer. This is a common pitfall in drug development campaigns targeting kinase inhibitors (e.g., Dasatinib analogues) where the 5-aryl isomer is required for specific binding pockets.

The Solution: To access the 5-aryl isomer, the electrophilic partner must be inverted. Instead of a ketone, we must employ an


-halo-

-aryl acetaldehyde
equivalent. Since free

-haloaldehydes are chemically unstable (prone to polymerization and oxidation), this protocol utilizes a generated-in-situ approach or a stable acetal precursor to ensure reproducibility.

Retrosynthetic Logic:

  • Target: 5-(3-Methoxyphenyl)thiazol-2-amine

  • Precursor A (Nucleophile): Thiourea[1]

  • Precursor B (Electrophile): 2-Bromo-2-(3-methoxyphenyl)acetaldehyde

  • Starting Material: 3-Methoxyphenylacetaldehyde (or its dimethyl acetal)

Part 2: Scientific Principles & Mechanism

The Regiochemistry Rule
  • 4-Substituted Thiazoles: Derived from Haloketones (

    
    ). The aryl group is adjacent to the carbonyl, which becomes position 4 after cyclization.
    
  • 5-Substituted Thiazoles: Derived from Haloaldehydes (

    
    ). The aryl group is on the 
    
    
    
    -carbon, which becomes position 5.
Reaction Mechanism (Modified Hantzsch)

The reaction proceeds via an


 displacement followed by a condensation-dehydration sequence.

HantzschMechanism Start Precursors: Thiourea + 2-Bromo-2-(3-methoxyphenyl)acetaldehyde Step1 S-Alkylation (SN2 Attack on C-Br) Start->Step1 Reflux, EtOH Inter1 S-Alkyl Isothiourea Intermediate Step1->Inter1 Step2 Cyclization (N-Attack on Aldehyde) Inter1->Step2 Intramolecular Step3 Dehydration (-H2O / Aromatization) Step2->Step3 Product Product: 5-(3-Methoxyphenyl)thiazol-2-amine Step3->Product

Figure 1: Mechanistic pathway for the formation of the 5-aryl isomer.

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Role
3-Methoxyphenylacetaldehyde 150.171.0Starting Material
Bromine (

)
159.811.05Halogen Source
1,4-Dioxane -SolventBromination Medium
Thiourea 76.121.2Thioamide Source
Ethanol (Absolute) -SolventCyclization Medium
Sodium Bicarbonate 84.01ExcessNeutralization
Step-by-Step Methodology

Step A: Preparation of 2-Bromo-2-(3-methoxyphenyl)acetaldehyde (In-Situ) Note: This intermediate is unstable. Proceed immediately to Step B upon completion.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a thermometer.

  • Dissolution: Dissolve 3-methoxyphenylacetaldehyde (10.0 mmol, 1.50 g) in 1,4-dioxane (20 mL). Cool the solution to 0–5°C using an ice bath.

  • Bromination: Prepare a solution of Bromine (10.5 mmol, 1.68 g) in 1,4-dioxane (5 mL). Add this solution dropwise over 30 minutes, maintaining the temperature below 10°C.

    • Observation: The red bromine color should fade as it reacts.

  • Workup (Mild): Once addition is complete, stir for an additional 15 minutes at 0°C. Dilute with ice-cold ether (50 mL) and wash quickly with ice-cold water (2 x 20 mL) to remove HBr.

  • Isolation: Dry the organic layer over

    
     for 5 minutes, filter, and concentrate in vacuo at room temperature (do not heat). Use the crude yellow oil immediately.
    

Step B: Hantzsch Cyclization

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve the crude bromo-aldehyde from Step A in Absolute Ethanol (30 mL).

  • Addition: Add Thiourea (12.0 mmol, 0.91 g) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot should disappear, and a new polar spot (amine) will appear.

  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product will precipitate.

  • Basification: Concentrate the solvent to ~50% volume. Pour the residue into crushed ice (50 g) and adjust the pH to ~8–9 using saturated

    
     solution. This liberates the free base.[9]
    
  • Filtration: The product, 5-(3-methoxyphenyl)thiazol-2-amine , will precipitate as a solid. Filter the solid and wash with cold water (3 x 20 mL).

Step C: Purification & Validation

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or hot Toluene.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Data (Expected)
  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.20 (s, 1H, Thiazole C4-H ) — Distinctive singlet; 4-aryl isomer would show C5-H.
      
    • 
       6.80–7.30 (m, 4H, Ar-H).
      
    • 
       6.90 (s, 2H, 
      
      
      
      , exchangeable).
    • 
       3.80 (s, 3H, 
      
      
      
      ).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of aldehydeUse the dimethyl acetal of the starting aldehyde. Brominate the acetal, then hydrolyze in situ with dilute HCl during the thiourea step.
Wrong Isomer (4-aryl) Impure starting materialEnsure you started with phenylacetaldehyde , not acetophenone. Check precursor by NMR.[4][10]
Sticky Gum Product Incomplete basificationEnsure pH is >8. Extract with Ethyl Acetate if solid does not form, then precipitate with Hexanes.

Part 5: Workflow Diagram

Workflow Step1 Precursor Prep: 3-Methoxyphenylacetaldehyde + Br2 (0°C) Step2 Intermediate Isolation: 2-Bromo-2-(3-methoxyphenyl)acetaldehyde (Unstable Oil) Step1->Step2 Bromination Step3 Cyclization: Add Thiourea, Reflux in EtOH (2-4 Hours) Step2->Step3 Immediate Use Step4 Workup: Quench with NaHCO3 (pH 9) Filter Precipitate Step3->Step4 HBr Salt -> Free Base Final Pure Product: Recrystallize from EtOH/H2O Step4->Final

Figure 2: Operational workflow for the synthesis process.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Organic Chemistry Portal. "Synthesis of Thiazoles - Hantzsch Thiazole Synthesis". Organic Chemistry Portal.

  • Suresha, R. N., et al. (2023).[7][11] "A panoramic view on synthetic applications of

    
    -oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles". RSC Advances. 
    
  • BenchChem. "Application Notes: Hantzsch Thiazole Synthesis Protocols". BenchChem Technical Library.

  • Potts, K. T., & Brady, W. T. (1971). "The Synthesis of 5-Substituted Thiazoles". Chemical Reviews. (Cited for general regiochemistry principles).

Sources

Application Note & Protocol: Synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development.[1][2] This privileged heterocyclic system is present in a wide array of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[3][4][5] The target molecule, 5-(3-Methoxyphenyl)thiazol-2-amine, serves as a crucial building block for more complex pharmaceutical intermediates. Its synthesis, therefore, requires a robust and well-understood protocol to ensure high purity and yield.

This application note provides a comprehensive, field-proven guide for the synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine. It is designed for researchers in organic synthesis and drug development, offering not just a procedural walkthrough but also the scientific rationale behind key experimental choices. The methodology is grounded in the classic Hantzsch thiazole synthesis, a reliable and high-yielding reaction.[1][6][7]

Synthetic Strategy Overview

The synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine is efficiently achieved through a two-step process. The foundational logic is to first prepare a reactive α-haloketone intermediate, which then undergoes cyclocondensation with a thioamide to form the target thiazole ring.

Step 1: α-Bromination of 3-Methoxyacetophenone. The synthesis begins with the selective halogenation of 3-methoxyacetophenone at the α-carbon position. This creates the key intermediate, 2-bromo-1-(3-methoxyphenyl)ethanone. This intermediate is a bifunctional electrophile, with reactive centers at both the carbonyl carbon and the α-carbon, making it ideal for heterocycle formation.[8][9]

Step 2: Hantzsch Thiazole Synthesis. The synthesized α-bromoketone is then reacted with thiourea. In this classic cyclocondensation reaction, the sulfur of the thiourea acts as a nucleophile, attacking the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[6][10]

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Cyclocondensation A 3-Methoxyacetophenone B 2-Bromo-1-(3-methoxyphenyl)ethanone A->B Brominating Agent (e.g., Br2 in Acetic Acid) D 5-(3-Methoxyphenyl)thiazol-2-amine B->D C Thiourea C->D

Caption: Overall synthetic workflow for 5-(3-Methoxyphenyl)thiazol-2-amine.

Reagents and Solvents

Proper selection of reagents and solvents is critical for reaction success, influencing yield, purity, and safety.

Compound Role CAS Number Key Properties & Rationale for Use
3-Methoxyacetophenone Starting Material586-37-8The aromatic ketone backbone that will become the 5-(3-methoxyphenyl) group of the final product.
Bromine (Br₂) or Pyridinium Tribromide Brominating Agent7726-95-6Provides the electrophilic bromine for the α-halogenation of the ketone. Acetic acid is a common solvent that facilitates enolization, which is necessary for the reaction.[9]
Acetic Acid (Glacial) Solvent / Catalyst64-19-7Serves as the solvent for the bromination reaction and its acidic nature promotes the enol formation required for α-halogenation.[9]
Thiourea Reagent62-56-6Provides the nitrogen and sulfur atoms for the thiazole ring. It acts as the key nucleophile in the Hantzsch synthesis.[6]
Ethanol (Absolute) Solvent64-17-5An excellent solvent for the Hantzsch cyclization, as it readily dissolves both the α-bromoketone and thiourea, facilitating their reaction upon heating.[11] Other alcohols like methanol can also be used.[6]
Sodium Bicarbonate (NaHCO₃) Base (Work-up)144-55-8Used to neutralize the reaction mixture and quench any remaining acid (HBr) generated during the reaction, which facilitates the precipitation of the final product.[11]
Dichloromethane (DCM) Extraction Solvent75-09-2A low-boiling point organic solvent used for extracting the product from the aqueous layer during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) Drying Agent7757-82-6Used to remove residual water from the organic extract before solvent evaporation.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Bromine is highly corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone

This protocol details the α-bromination of 3-methoxyacetophenone. The key to this step is the controlled addition of the brominating agent to prevent di-bromination and other side reactions.

Materials:

  • 3-Methoxyacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ice-water bath

  • Round-bottom flask with dropping funnel and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methoxyacetophenone (e.g., 10.0 g, 66.6 mmol) in glacial acetic acid (50 mL).

  • Cooling: Cool the solution in an ice-water bath to approximately 10-15°C with gentle stirring.

  • Bromine Addition: Prepare a solution of bromine (e.g., 3.4 mL, 66.6 mmol) in glacial acetic acid (15 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over a period of 30-45 minutes. Maintain the temperature below 20°C throughout the addition. The disappearance of the red bromine color indicates its consumption.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up: Slowly and carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold water. A pale yellow solid or oil should precipitate.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and air dry. If an oil separates, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: The crude product is often used directly in the next step. If purification is required, recrystallization from a suitable solvent like ethanol can be performed.

G A Dissolve 3-Methoxy- acetophenone in Acetic Acid B Cool to 10-15°C A->B C Add Br₂ in Acetic Acid Dropwise B->C D Stir at Room Temperature (2h) C->D E Pour into Ice Water D->E F Isolate Product (Filtration/Extraction) E->F

Caption: Experimental workflow for the synthesis of the α-bromoketone intermediate.

Protocol 2: Synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine

This protocol describes the Hantzsch cyclocondensation to form the final product. The reaction is typically straightforward and driven to completion by heating under reflux.

Materials:

  • 2-Bromo-1-(3-methoxyphenyl)ethanone (from Protocol 1)

  • Thiourea

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add the crude 2-bromo-1-(3-methoxyphenyl)ethanone (assuming 66.6 mmol theoretical yield from the previous step) and thiourea (e.g., 5.6 g, 73.3 mmol, ~1.1 equivalents).

  • Solvent Addition: Add absolute ethanol (100 mL) to the flask. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring. The reaction is typically complete within 45 minutes to 2 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly add saturated aqueous sodium bicarbonate solution until the mixture is basic (pH 8-9) to neutralize the hydrobromic acid formed during the reaction.[11]

  • Product Precipitation: The addition of the basic solution will likely cause more product to precipitate out of the solution. Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with plenty of cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting material.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The product is often of high purity at this stage. If further purification is needed, recrystallization from ethanol or an ethanol/water mixture is effective.

Mechanistic Rationale (E-E-A-T)

  • Expertise & Causality: The choice of an acid like glacial acetic acid in the bromination step is deliberate; it catalyzes the enolization of the ketone, which is the nucleophilic species that attacks the electrophilic bromine.[9] In the Hantzsch synthesis, ethanol is an ideal solvent because it has a suitable boiling point for the reaction rate and effectively solubilizes the reactants. The use of a slight excess of thiourea ensures the complete consumption of the more valuable α-bromoketone intermediate.

  • Trustworthiness & Self-Validation: The work-up procedure is designed for robustness. Neutralizing the reaction mixture with sodium bicarbonate is a critical step.[11] The HBr generated during cyclization protonates the amino group of the product, making it more soluble in the ethanol/water mixture. By neutralizing to a pH of 8-9, the free amine is generated, which is significantly less soluble and precipitates, providing a simple and effective method of isolation and purification.

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Scientific Reports.
  • Process for preparing thiazole derivatives. (2017).
  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023). Taylor & Francis Online.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC.
  • Glycerin as alternative solvent for the synthesis of Thiazoles. (2011).
  • Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis. (2013).
  • Photocatalysed direct halogenation of acetophenone. (n.d.).
  • α-Halo ketone. (n.d.). Wikipedia.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI.
  • Synthesis of 5-ene-2-((3,4,5-trimethoxyphenyl)amino)thiazol-4(5H)-ones.... (n.d.).
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Synthetic Access to Arom
  • Reinvestigation of a modified Hantzsch thiazole synthesis. (n.d.). Academia.edu.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of some new 5- substituted of. (n.d.). JOCPR.
  • Process for preparing alpha-halo-ketones. (n.d.).
  • Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. (2025).
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). MDPI.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). Helda - University of Helsinki.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2026). Der Pharma Chemica.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv

Sources

Application Note & Protocol: Determining the Solubility of 5-(3-Methoxyphenyl)thiazol-2-amine in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that profoundly influences its suitability for further development as a therapeutic agent.[1][2][3][4] Poor solubility can lead to challenges in formulation, variable absorption, and ultimately, diminished bioavailability, hindering clinical success.[4][5] This document provides a comprehensive guide to understanding and determining the solubility of the research compound 5-(3-Methoxyphenyl)thiazol-2-amine. It outlines detailed protocols for both kinetic and thermodynamic solubility assays, offering insights into the rationale behind experimental choices and the interpretation of results.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, a compound's solubility is a primary determinant of its potential for advancement.[3][4] It dictates the ability to achieve desired concentrations for in vitro assays and influences key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[2] A compound with poor solubility may be prematurely discarded or, if advanced, can lead to costly late-stage failures.[4] Therefore, accurate and early assessment of solubility is paramount.[4]

5-(3-Methoxyphenyl)thiazol-2-amine is a small molecule of interest in medicinal chemistry, featuring a thiazole ring, a methoxyphenyl group, and an amine substituent. The interplay of these functional groups will dictate its solubility profile across various solvents. This application note will provide the necessary protocols to quantitatively assess this crucial parameter.

Understanding Solubility: Kinetic vs. Thermodynamic

Two primary types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic.[2][6][7]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer.[2][6][8] It is a high-throughput method often used in the initial screening of large compound libraries.[6][9] The resulting value represents the point of precipitation under non-equilibrium conditions.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[2][7][10] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's intrinsic solubility.[6] It is typically determined for lead optimization and formulation development.[6][7]

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for assessing the solubility of a research compound like 5-(3-Methoxyphenyl)thiazol-2-amine.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay Compound 5-(3-Methoxyphenyl)thiazol-2-amine (Solid) DMSO_Stock Prepare High-Concentration Stock in DMSO (e.g., 10-50 mM) Compound->DMSO_Stock Solvents Select Organic Solvents (e.g., Ethanol, Methanol, Acetonitrile) Compound->Solvents Add_Excess Add Excess Solid Compound to Solvents Compound->Add_Excess Serial_Dilution Serially Dilute DMSO Stock in Aqueous Buffer (e.g., PBS) DMSO_Stock->Serial_Dilution Solvents->Add_Excess Incubate_Kinetic Incubate (e.g., 1-2 hours) at Room Temperature Serial_Dilution->Incubate_Kinetic Detect_Precipitate Detect Precipitation (Nephelometry, Turbidimetry, or Visual) Incubate_Kinetic->Detect_Precipitate Result_Kinetic Kinetic Solubility Detect_Precipitate->Result_Kinetic Determine Kinetic Solubility Value Equilibrate Equilibrate (e.g., 24-48 hours) with Shaking Add_Excess->Equilibrate Separate Separate Solid from Supernatant (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify Concentration in Supernatant (HPLC, LC-MS/MS, UV-Vis) Separate->Quantify Result_Thermo Thermodynamic Solubility Quantify->Result_Thermo Determine Thermodynamic Solubility Value

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol: Kinetic Solubility Assay by Turbidimetry

This high-throughput method is ideal for initial screening and provides a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution into an aqueous environment.[5][7]

4.1. Materials and Reagents

  • 5-(3-Methoxyphenyl)thiazol-2-amine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Microplate reader with turbidimetric or nephelometric detection capabilities

4.2. Procedure

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(3-Methoxyphenyl)thiazol-2-amine in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.[11]

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 198 µL) of PBS pH 7.4. This maintains a low final DMSO concentration (e.g., 1%).

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to occur.[6]

  • Detection: Measure the turbidity or light scattering of each well using a microplate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (PBS with 1% DMSO).

4.3. Rationale and Self-Validation

  • Causality: The rapid shift from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment (PBS) can cause the compound to precipitate if its aqueous solubility is exceeded. This mimics the initial dissolution challenge a compound faces upon administration.

  • Trustworthiness: Include a known soluble compound (e.g., caffeine) and a known poorly soluble compound (e.g., tamoxifen) as controls to validate the assay's performance.[8] The results for these controls should fall within expected ranges.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method determines the true equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[7]

5.1. Materials and Reagents

  • 5-(3-Methoxyphenyl)thiazol-2-amine (solid)

  • Solvents: DMSO, Ethanol, Methanol, Acetonitrile, Water, PBS pH 7.4

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

5.2. Procedure

  • Preparation: Add an excess amount of solid 5-(3-Methoxyphenyl)thiazol-2-amine to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6][7]

  • Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a 0.45 µm filter.

  • Quantification:

    • Prepare a standard curve of known concentrations of 5-(3-Methoxyphenyl)thiazol-2-amine in the chosen solvent.

    • Dilute the saturated supernatant to a concentration that falls within the range of the standard curve.

    • Analyze the diluted supernatant and the standards by HPLC-UV.

    • Determine the concentration of the undissolved supernatant by comparing its peak area to the standard curve.

  • Data Analysis: Calculate the thermodynamic solubility in mg/mL or µM, accounting for any dilution factors.

5.3. Rationale and Self-Validation

  • Causality: By allowing the system to reach equilibrium in the presence of excess solid, this method ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility.

  • Trustworthiness: The use of a validated HPLC method with a linear standard curve ensures accurate quantification. The visual confirmation of excess solid at the end of the experiment validates that saturation was achieved.

Expected Solubility Profile and Data Interpretation

  • DMSO: As a powerful, polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound, likely showing high solubility.[12]

  • Alcohols (Ethanol, Methanol): These polar protic solvents should also be effective at dissolving the compound due to their ability to form hydrogen bonds with the amine group and interact with the polar thiazole and methoxy groups.

  • Acetonitrile: A polar aprotic solvent, it is likely to have moderate to good solvating power.

  • Aqueous Media (Water, PBS): The solubility in aqueous media is expected to be lower and highly pH-dependent due to the basic nature of the 2-aminothiazole moiety.

Data Presentation:

SolventPredicted Solubility RangeExperimental Method
DMSOHigh (>100 mM)Thermodynamic
EthanolModerate to HighThermodynamic
MethanolModerate to HighThermodynamic
AcetonitrileModerateThermodynamic
PBS (pH 7.4)Low to ModerateKinetic & Thermodynamic

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) for 5-(3-Methoxyphenyl)thiazol-2-amine before handling.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

The protocols outlined in this application note provide a robust framework for determining the kinetic and thermodynamic solubility of 5-(3-Methoxyphenyl)thiazol-2-amine. A thorough understanding of a compound's solubility in DMSO and a range of organic solvents is a non-negotiable prerequisite for its successful progression through the drug discovery and development pipeline.

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Molecules. Available at: [Link]

  • Solubility in drug discovery: Significance and symbolism. (2025, July 31). ScienceDirect.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Available at: [Link]

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candid
  • Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. PubChem.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Toxicology Program. Available at: [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry.
  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. Sigma-Aldrich.
  • 5-(3-Methoxy-2-propoxyphenyl)thiazol-2-amine. BLDpharm.
  • 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. TCI Chemicals.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.
  • DMSO Solubility Assessment for Fragment-Based Screening. (2020). PMC.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2020). PMC.
  • ISSN: 2320-5407 Int. J. Adv. Res. 5(7), 2426-2496. (2017, July 15). International Journal of Advanced Research (IJAR).
  • ISSN: 0975-8585 July–August 2016 RJPBCS 7(4) Page No. 205. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021, June 8).
  • Dimethyl Sulfoxide (DMSO)
  • N-[(4-methoxyphenyl)methyl]-5-methyl-1,3-thiazol-2-amine. A2B Chem.
  • Synthesis of Benzo[4][6]thiazolo[2,3-c][1][2][4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022, February 22). Semantic Scholar.

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). RSC Publishing.

Sources

crystallization techniques for 5-(3-Methoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Advanced Crystallization Strategies for 5-(3-Methoxyphenyl)thiazol-2-amine

Abstract

This application note details the crystallization and purification protocols for 5-(3-Methoxyphenyl)thiazol-2-amine , a critical pharmacophore in kinase inhibitor development (e.g., Itk, CDK inhibitors). While the Hantzsch thiazole synthesis provides a robust route to this scaffold, it frequently introduces specific impurities—unreacted


-haloketones, thiourea derivatives, and de-halogenated byproducts—that compromise downstream biological assays. This guide presents a dual-stage purification strategy: a Reactive Acid-Base Swing  for gross impurity removal, followed by a Controlled Cooling Recrystallization  for polymorph consistency and high purity (>99.5%).

Physicochemical Profiling & Solubility Landscape

Before initiating crystallization, the solute-solvent interactions must be understood. The 2-aminothiazole moiety functions as a weak base, while the 3-methoxyphenyl group adds lipophilicity.

Table 1: Estimated Physicochemical Properties

Property Value (Approx.) Mechanistic Implication
pKa (Conjugate Acid) ~5.3 - 5.5 Allows protonation by strong mineral acids (HCl, H₂SO₄) for aqueous solubility.
LogP ~2.1 - 2.5 Moderate lipophilicity; low water solubility at neutral pH.
H-Bond Donors 1 (Exocyclic -NH₂) Faciliates directional packing; prone to solvate formation in H-bond accepting solvents (DMSO, DMF).

| Melting Point | 150 - 160 °C* | High lattice energy requires high-boiling solvents for cooling crystallization. |

*Note: Melting points for 2-amino-5-arylthiazoles vary by substitution pattern; analogs typically melt in this range [1, 2].

Solubility Profile
  • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic).

  • Moderate Solubility (Temp. Dependent): Ethanol, Methanol, Ethyl Acetate.

  • Low Solubility: Water, Hexanes, Toluene (at RT).

  • pH-Dependent Solubility: Highly soluble in aqueous 1M HCl; insoluble in aqueous 1M NaOH.

Protocol A: Reactive Acid-Base Swing Crystallization

Objective: Primary purification from crude reaction mixtures. This method exploits the basicity of the thiazole nitrogen to separate the target from non-basic impurities (e.g., neutral ketones, sulfur byproducts).

Mechanism

The 2-aminothiazole is protonated by HCl to form the water-soluble hydrochloride salt. Insoluble neutral impurities are filtered off. The filtrate is then neutralized, causing the free base to precipitate in a controlled manner.

Step-by-Step Protocol
  • Dissolution: Suspend 10.0 g of crude 5-(3-Methoxyphenyl)thiazol-2-amine in 50 mL of 2M HCl .

  • Digestion: Heat the slurry to 40°C for 30 minutes. The target amine will dissolve as the hydrochloride salt (

    
    ).
    
    • Checkpoint: If solids remain, they are likely non-basic impurities.

  • Filtration: Filter the warm solution through a Celite pad to remove insoluble particulates.

  • Charcoal Treatment (Optional): If the filtrate is dark (oxidized sulfur species), treat with 5 wt% activated carbon for 15 minutes, then filter.

  • Precipitation (The "Swing"):

    • Cool the filtrate to 10°C.

    • Slowly add 25% Ammonium Hydroxide (aq) dropwise while stirring vigorously.

    • Target pH: 8.0 – 9.0.

    • Observation: A thick off-white precipitate will form.

  • Isolation: Stir the slurry for 1 hour at 5°C to ensure maximum yield. Filter the solid and wash with cold water (3 x 20 mL) to remove residual ammonium salts.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol B: Controlled Cooling Recrystallization

Objective: Final polishing to achieve >99.5% purity and a consistent crystalline habit (morphology).

Solvent Selection Logic

Ethanol (EtOH) is the preferred solvent. It offers a steep solubility curve (high solubility at reflux, low at RT) and is less toxic than methanol.

Step-by-Step Protocol
  • Saturation: Charge 5.0 g of the acid-purified solid into a reactor. Add Ethanol (absolute) (approx. 15-20 volumes, ~75-100 mL).

  • Dissolution: Heat the mixture to reflux (78°C).

    • Critical Step: If the solution is not clear, add EtOH in 5 mL increments until dissolution is complete. Avoid "crashing out" by keeping the vessel hot.

  • Nucleation Control:

    • Turn off the heat source.

    • Allow the vessel to cool naturally to room temperature (approx. 1°C/min).

    • Seeding (Recommended): At 50°C, add 0.1 wt% of pure seed crystals to induce uniform growth and prevent oiling out.

  • Growth Phase: Once at room temperature, further cool the vessel to 0-4°C using an ice bath for 2 hours.

  • Harvest: Filter the crystals.

  • Washing: Wash the cake with cold Ethanol (0°C) to displace mother liquor containing soluble impurities.

  • Drying: Dry in a vacuum oven at 50°C.

Process Visualization

Workflow: Acid-Base Purification & Recrystallization

CrystallizationWorkflow Start Crude 5-(3-Methoxyphenyl) thiazol-2-amine AcidDissolution Dissolve in 2M HCl (40°C) Form Soluble HCl Salt Start->AcidDissolution Filter1 Filter Insoluble Impurities (Neutral Organics) AcidDissolution->Filter1 BaseSwing Adjust pH to 8-9 with NH4OH (10°C) Filter1->BaseSwing Filtrate (Acidic) IsolateCrude Isolate Free Base Solid (Purity ~95-98%) BaseSwing->IsolateCrude Precipitation RecrystSolvent Dissolve in Refluxing EtOH (78°C) IsolateCrude->RecrystSolvent Cooling Controlled Cooling (Reflux -> 0°C) RecrystSolvent->Cooling Slow Rate FinalFilter Harvest & Wash (Cold EtOH) Cooling->FinalFilter FinalProduct Pure Crystals (>99.5% Purity) FinalFilter->FinalProduct

Caption: Integrated workflow transforming crude synthesis output into pharmaceutical-grade crystals via pH-swing and thermal recrystallization.

Troubleshooting & Critical Parameters

Table 2: Common Failure Modes and Corrections

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or supersaturation too high.Re-heat to dissolve oil. Add seed crystals at the cloud point. Slow the cooling rate.
Low Yield pH not optimized during precipitation; high solubility in EtOH.Ensure pH > 8.5 during Protocol A. For Protocol B, add water as an anti-solvent (up to 20%) if yield is low in pure EtOH.
Colored Impurities Oxidation products of sulfur/phenols.Use activated carbon or silica scavenger resins during the acid phase (Protocol A).
Solvates H-bonding with solvent (e.g., DMSO).Avoid DMSO for final step. Use EtOH or IPA. Confirm desolvation via TGA/DSC.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 351770, 2-Amino-5-methylthiazole (Analogous Chemistry). Retrieved from [Link]

  • Molecules (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Discusses solubility and synthesis of aryl-aminothiazoles). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research (2014). Synthesis of some new 5-substituted 2-aminothiazole derivatives. (Purification via DMF/Water recrystallization). Retrieved from [Link]

  • Google Patents (1949).US2489038A - Purification of 2-aminothiazole. (Foundational acid-base purification logic).

Application Note & Protocol: Preparing Stock Solutions of 5-(3-Methoxyphenyl)thiazol-2-amine for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and scientifically-grounded protocol for the preparation, quality control, and storage of 5-(3-Methoxyphenyl)thiazol-2-amine stock solutions for cell culture applications. The integrity of in vitro experimental data is critically dependent on the quality and consistency of the compound solutions used. This guide explains the causality behind key procedural steps, from solvent selection to final dilution, to ensure high reproducibility and mitigate common sources of experimental error, such as compound precipitation and solvent-induced cytotoxicity. The methodologies are designed for researchers, scientists, and drug development professionals in a standard cell culture laboratory.

Introduction: The Foundational Importance of Stock Solution Integrity

5-(3-Methoxyphenyl)thiazol-2-amine is a synthetic organic compound with a structural backbone common in medicinal chemistry research. As with any non-aqueous soluble small molecule, its effective use in cell-based assays begins with the meticulous preparation of a concentrated stock solution. Errors at this foundational stage, such as incomplete solubilization, microbial contamination, or compound degradation, can invalidate downstream results, leading to misinterpretation of biological activity and poor experimental reproducibility.

The primary solvent for such compounds is Dimethyl Sulfoxide (DMSO) due to its broad solubilizing power and miscibility with aqueous culture media.[1][2] However, DMSO itself can exert biological effects and cytotoxicity, making its concentration in the final culture volume a critical parameter to control.[3][4] This protocol, therefore, provides a systematic workflow to maximize compound stability and sterility while minimizing potential artifacts from the solvent vehicle.

Physicochemical Profile & Solubility

A comprehensive understanding of the compound's properties is essential for effective handling. While specific experimental data for this exact molecule is not widely published, its structure allows for reliable inferences based on related chemical classes.[5][6]

Table 1: Physicochemical Properties of 5-(3-Methoxyphenyl)thiazol-2-amine

PropertyValue (Predicted/Typical)Rationale / Source
Molecular Formula C₁₀H₁₂N₂OSBased on structure.[7]
Molecular Weight 208.28 g/mol Based on structure.[7]
Appearance Off-white to light yellow solidTypical for small organic molecules.
Aqueous Solubility LowThe aromatic and heterocyclic rings confer hydrophobicity.
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful aprotic solvent for a vast array of organic materials.[1][2]

Due to its low aqueous solubility, a high-concentration stock solution must be prepared in an organic solvent. DMSO is the industry standard for this purpose.

Overall Experimental Workflow

The following workflow provides a high-level overview of the process, from receiving the powdered compound to its final application in a cell culture experiment.

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: QC & Storage cluster_app Phase 3: Application A 1. Calculate Mass (for desired concentration) B 2. Aseptically Weigh Compound A->B C 3. Add Sterile DMSO B->C Use sterile technique D 4. Ensure Complete Solubilization (Vortex/Sonicate) C->D E 5. Sterile Filtration (0.22 µm PTFE Filter) D->E Visually confirm clarity F 6. Create Single-Use Aliquots E->F G 7. Store at -20°C or -80°C (Protected from light) F->G H 8. Thaw One Aliquot G->H Avoid freeze-thaw I 9. Dilute in Culture Medium H->I J 10. Treat Cells I->J Final DMSO <0.5%

Figure 1: High-level workflow for stock solution preparation and use.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This section provides a step-by-step methodology for preparing a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials & Equipment
  • 5-(3-Methoxyphenyl)thiazol-2-amine powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, amber, or foil-wrapped polypropylene microcentrifuge tubes (1.5 mL)

  • Laminar flow hood or Class II Biosafety Cabinet

  • Vortex mixer

  • Water bath sonicator (recommended)

  • Sterile syringes (1 mL or 5 mL)

  • Sterile 0.22 µm syringe filters with a DMSO-compatible membrane (e.g., PTFE)

  • Sterile pipette tips

Safety Precautions
  • Consult the SDS: Before handling, review the Safety Data Sheet (SDS) for 5-(3-Methoxyphenyl)thiazol-2-amine and DMSO. Similar compounds can cause skin, eye, and respiratory irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. DMSO can facilitate the absorption of other chemicals through the skin.[11]

  • Ventilation: All handling of the powder and concentrated DMSO solutions should be performed in a chemical fume hood or a certified biosafety cabinet.[9]

Step-by-Step Procedure
  • Calculation:

    • Molecular Weight (MW) = 208.28 g/mol

    • To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter.

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • For 1 mL (0.001 L): Mass = 0.010 mol/L * 0.001 L * 208.28 g/mol = 0.00208 g = 2.08 mg

    • Recommendation: To improve accuracy, prepare a larger volume. For 5 mL, weigh out 10.4 mg .

  • Weighing:

    • Inside a laminar flow hood, place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh 10.4 mg of the compound directly into the tube.

  • Solubilization:

    • Add 5 mL of sterile, cell culture grade DMSO to the tube containing the powder.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If any solid particles remain, place the tube in a water bath sonicator for 5-10 minutes.[12] Warming the solution briefly to 37°C can also aid dissolution.[12]

    • Causality: Complete dissolution is non-negotiable. Undissolved compound leads to an inaccurate stock concentration and will cause inconsistent results in downstream assays.

  • Sterile Filtration:

    • Draw the entire DMSO solution into a sterile syringe.

    • Attach a sterile 0.22 µm PTFE syringe filter to the syringe tip.

    • Carefully dispense the solution through the filter into a new sterile, amber, or foil-wrapped tube.

    • Causality: While DMSO is bactericidal, this step ensures the final stock solution is free of any potential microbial or particulate contaminants introduced during handling.[13][14]

  • Aliquoting:

    • Dispense the sterile-filtered stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber microcentrifuge tubes.

    • Causality: Aliquoting is critical to prevent the degradation that can occur with repeated freeze-thaw cycles.[13][15] A study on compound stability showed that minimizing freeze-thaw cycles is key to maintaining compound integrity.[16]

Quality Control & Storage

  • Vehicle Control: In all cell culture experiments, a "vehicle control" is mandatory. This control group should be treated with the same final concentration of DMSO that is present in the compound-treated wells. This allows for the differentiation of the compound's effects from any effects of the solvent.[17][18]

  • DMSO Toxicity: The final concentration of DMSO in the cell culture media should not exceed 0.5% (v/v), and ideally should be kept at or below 0.1% to avoid cytotoxicity.[3][13][19] The toxic threshold can be cell-line dependent.[4][19]

  • Storage: Store the labeled aliquots at -20°C for short-term (1-6 months) or -80°C for long-term storage (up to a year or more).[13][14] Protect from light to prevent potential photodegradation.[15]

Application: Dilution for Cell Culture Use

Proper dilution technique is essential to prevent the compound from precipitating out of solution when transferred from DMSO to an aqueous environment.

G cluster_dilution Recommended Dilution Strategy cluster_control Experimental Controls A 1. Thaw 10 mM Stock Aliquot (in DMSO) B 2. Prepare Intermediate Dilution (e.g., 1000X final conc.) in pre-warmed sterile medium A->B Critical step to prevent precipitation C 3. Add to Final Culture Volume (e.g., 1 µL into 1 mL) B->C Vortex gently before adding to cells E Vehicle Control (Medium + equivalent DMSO) D Untreated Cells

Figure 2: Dilution workflow to prevent compound precipitation.

Example: Dosing cells with a 10 µM final concentration
  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • To achieve a final concentration of 10 µM, you will perform a 1:1000 dilution.

  • Add 1 µL of the 10 mM stock solution directly to 1 mL of pre-warmed, complete cell culture medium in a sterile tube.

  • Immediately vortex the tube gently to ensure rapid and uniform mixing. This prevents localized high concentrations of DMSO that can cause the compound to precipitate.[18]

  • Remove the old medium from your cells and replace it with the medium containing the 10 µM compound. For a 6-well plate containing 2 mL of medium per well, you would add 2 µL of the 10 mM stock to each well.

By following this detailed protocol, researchers can ensure the preparation of high-quality, consistent, and sterile stock solutions of 5-(3-Methoxyphenyl)thiazol-2-amine, thereby enhancing the reliability and reproducibility of their cell-based assays.

References

  • The cytotoxicity of DMSO. Source: Nikon Instruments Inc. URL: [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Until what percentage does DMSO remain not toxic to cells? Source: ResearchGate. URL: [Link]

  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Source: Iranian Journal of Blood and Cancer. URL: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Source: Biomedical Research and Therapy. URL: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate. URL: [Link]

  • How to dissolve peptide in DMSO and still be safe to the cell culture. Source: LifeTein. URL: [Link]

  • SMALL MOLECULES - General Questions & Answers. Source: Captivate Bio. URL: [Link]

  • Stock Solutions. Source: Cold Spring Harbor Laboratory Press. URL: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Source: Academia.edu. URL: [Link]

  • 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Source: ResearchGate. URL: [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. Source: PubMed, National Center for Biotechnology Information. URL: [Link]

  • Safety Data Sheet General Information. Source: fds.quick-fds.com. URL: [Link]

  • Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. Source: ResearchGate. URL: [Link]

  • Stability of screening compounds in wet DMSO. Source: PubMed, National Center for Biotechnology Information. URL: [Link]

  • DMSO - Definition and Relevance. Source: NanoTemper. URL: [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Source: MDPI. URL: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Source: Gaylord Chemical. URL: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Source: MDPI. URL: [Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Source: Wiley Online Library. URL: [Link]

  • Solubility of drug in DMSO? Source: ResearchGate. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(3-Methoxyphenyl)thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-M-TA-2A-YIELD Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Diagnostic

User Issue: Low reaction yield and/or purity issues in the synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine .

Root Cause Analysis: The most common failure mode for this specific target is the misapplication of the classical Hantzsch Thiazole Synthesis .

  • The Trap: Condensing 3-methoxyacetophenone derivatives (e.g., 2-bromo-1-(3-methoxyphenyl)ethan-1-one) with thiourea yields the 4-isomer (4-(3-methoxyphenyl)thiazol-2-amine), not the 5-isomer.

  • The Solution: To selectively synthesize the 5-isomer with high yield, you must employ a C5-Regioselective Strategy , typically involving the bromination of 2-aminothiazole followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

This guide provides a validated, high-yield protocol for the Suzuki Route , which is the industrial standard for ensuring regiochemical integrity and scalability for 5-arylthiazoles.

Validated Synthetic Workflow

The following workflow maximizes yield by separating the thiazole ring formation from the arylation step, preventing isomer mixtures.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Suzuki Coupling (Critical Step) Start 2-Aminothiazole (SM-1) Inter 2-Amino-5-bromothiazole (Intermediate A) Start->Inter CH3CN, < 10°C Regioselective Bromination NBS N-Bromosuccinimide (NBS) NBS->Inter Product 5-(3-Methoxyphenyl)thiazol-2-amine (TARGET) Inter->Product DME/H2O (3:1) Reflux, 12h Boronic 3-Methoxyphenylboronic acid (SM-2) Boronic->Product Catalyst Pd(dppf)Cl2 • DCM Base: Cs2CO3 Catalyst->Product

Figure 1: Two-stage regioselective synthesis pathway avoiding the Hantzsch isomer trap.

Step-by-Step Optimization & Troubleshooting

Phase 1: Preparation of 2-Amino-5-bromothiazole (Intermediate A)

Objective: Selectively brominate the C5 position without over-brominating or forming N-bromo species.

Optimized Protocol:

  • Dissolve 2-aminothiazole (1.0 eq) in Acetonitrile (ACN) (0.5 M concentration). Note: ACN is superior to DCM for solubility and cleaner workup.

  • Cool solution to 0–5 °C (Ice bath).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Do not dump all at once.

  • Stir at 0 °C for 2 hours, then allow to warm to RT.

  • Workup: Concentrate solvent, resuspend in EtOAc, wash with 10%

    
     (to quench active bromine), then water/brine.
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Exothermic decomposition or free bromine formation.Ensure strict temperature control (< 5 °C) during NBS addition. Protect from light.
Di-brominated Product Excess NBS or localized high concentration.Use exactly 1.0–1.05 eq of NBS. Add NBS slowly as a solid or solution.
Low Yield / Sticky Solid Product trapped as HBr salt.The reaction generates HBr. Neutralize the crude residue with saturated

to release the free base before extraction.
Phase 2: Suzuki Cross-Coupling (The Yield Critical Step)

Objective: Couple Intermediate A with 3-methoxyphenylboronic acid while minimizing protodeboronation and homocoupling.

Optimized Protocol:

  • Solvent System: 1,2-Dimethoxyethane (DME) : Water (3:1 ratio). Alternative: Toluene:Ethanol:Water (4:1:1).

  • Base: Cesium Carbonate (

    
    ) (2.0 eq). Superior to 
    
    
    
    for sterically demanding or electron-rich thiazoles.
  • Catalyst:

    
     (3–5 mol%). More robust to oxygen than 
    
    
    
    .
  • Degassing (CRITICAL): Sparge the solvent mixture with Argon/Nitrogen for 15–20 minutes before adding the catalyst.

  • Reaction: Heat to reflux (approx. 85 °C) for 6–12 hours under inert atmosphere.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Starting Material (Bromide) Remains Catalyst poisoning or inactive catalyst.Ensure thorough degassing (oxygen kills Pd(0)). Switch to

if using

.
Starting Material (Boronic Acid) Missing Protodeboronation (Boronic acid loses B(OH)2 and becomes Ar-H).This is common with electron-rich rings. Increase Boronic Acid load to 1.5 eq. Lower temperature to 70 °C and extend time.
Formation of Homocoupled Biaryl Oxidative coupling of boronic acid.Strict exclusion of oxygen is required. Ensure the system is under positive Argon pressure.
Product Contaminated with Pd Poor scavenging.Treat crude organic phase with activated carbon or a thiol-based scavenger (e.g., SiliaMetS® Thiol) before final purification.

Frequently Asked Questions (FAQs)

Q1: Can I use the Hantzsch synthesis (Acetophenone + Thiourea) to get this compound? A: No. That reaction will yield 4-(3-methoxyphenyl)thiazol-2-amine . The position of the aryl group is determined by the ketone position in the precursor. To get the 5-isomer via Hantzsch, you would need an


-halo-aldehyde precursor, which is chemically unstable and difficult to handle. The Suzuki route described above is the industry standard for the 5-isomer [1].

Q2: My Suzuki reaction turns black immediately. Is this normal? A: A darkening (brown/black) is normal as Pd(0) nanoparticles form. However, if it precipitates a "palladium mirror" on the glass, your catalyst has decomposed (crashed out). This usually indicates poor ligand stability or oxygen leakage. Ensure your ligands (dppf) are fresh and the system is sealed [2].

Q3: Why use Cesium Carbonate instead of Sodium Carbonate? A:


 has higher solubility in organic/aqueous mixtures and is more basic, which facilitates the transmetallation step in the Suzuki cycle, particularly for heteroaryl halides like 2-amino-5-bromothiazole which can be sluggish electrophiles [3].

References

  • Synthesis of 5-arylthiazoles via Suzuki coupling : ResearchGate. "Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation." Available at: [Link]

  • Catalyst Optimization in Suzuki Coupling : ChemRxiv. "On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method." Available at: [Link]

  • General Thiazole Synthesis Protocols : Organic Chemistry Portal. "Thiazole Synthesis." Available at: [Link]

troubleshooting cyclization failures in 5-(3-Methoxyphenyl)thiazol-2-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3-Methoxyphenyl)thiazol-2-amine Synthesis

Welcome to the technical support guide for the synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and process development professionals encountering challenges with this specific Hantzsch thiazole synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve cyclization failures effectively.

Section 1: Troubleshooting Common Cyclization Failures

The synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine via the Hantzsch method, which involves the condensation of 2-bromo-1-(3-methoxyphenyl)ethanone with thiourea, is a robust and widely used transformation.[1][2] However, like any chemical reaction, it is susceptible to failure. This section addresses the most common issues in a direct question-and-answer format.

Question 1: My reaction has a very low yield or fails to proceed entirely. What are the primary factors to investigate?

Answer: A low or zero yield in this Hantzsch synthesis typically points to one of three areas: the quality of starting materials, suboptimal reaction conditions, or improper work-up.

  • Starting Material Integrity: The α-haloketone, 2-bromo-1-(3-methoxyphenyl)ethanone, can be unstable.[3] It is susceptible to hydrolysis and self-condensation. Before starting, confirm its purity by NMR or check its melting point (literature: 60-62 °C).[4] Similarly, ensure the thiourea used is of high purity and is dry.

  • Reaction Conditions:

    • Solvent Choice: Alcohols like ethanol are standard solvents.[5] They are effective at dissolving both starting materials. However, if yields are poor, switching to a more polar aprotic solvent like DMF can sometimes improve outcomes, though it may complicate purification.

    • Temperature: While some Hantzsch syntheses proceed at room temperature, this specific reaction often requires heating (reflux) to drive the cyclization and dehydration steps efficiently.[3][5] If you are running the reaction at room temperature, a lack of conversion is a likely outcome. Conversely, excessive heat can promote polymerization and tar formation.

  • Stoichiometry: A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the more expensive α-haloketone, but a large excess is generally not necessary.[6]

Question 2: My reaction mixture turned dark brown or black, and I've isolated an insoluble tar. What causes this and how can I prevent it?

Answer: Tar formation is a classic sign of decomposition and polymerization side reactions. The primary culprit is often the α-haloketone.

  • Causality: 2-Bromo-1-(3-methoxyphenyl)ethanone is a potent lachrymator and alkylating agent.[4] Under basic conditions or prolonged heating, it can self-condense or polymerize. If your thiourea contains basic impurities, or if the reaction is heated for too long, these side reactions can dominate.

  • Preventative Measures:

    • Use Pure Starting Materials: Ensure the α-haloketone is fresh or has been stored properly in a cool, dark place.[3]

    • Control Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Over-extending the reaction time provides more opportunity for decomposition. The reaction is often complete within 2-5 hours at reflux in ethanol.[7]

    • pH Control: The reaction is typically run under neutral conditions. The hydrobromide salt of the product is formed initially, creating an acidic environment.[8] Adding a mild, non-nucleophilic base during work-up, not during the reaction itself, is standard practice.[6][9]

Question 3: My analytical data (NMR/LC-MS) shows multiple products. What are the likely side reactions?

Answer: Besides the desired product, several other species can form. Identifying them is key to adjusting your conditions.

  • Unreacted Starting Materials: The most straightforward impurities to identify. Their presence indicates incomplete conversion.

  • Ketone Self-Condensation Products: Complex polymeric materials arising from the issues described in Question 2.

  • Isomeric Impurities: While less common with unsubstituted thiourea, the formation of 2-imino-2,3-dihydrothiazole isomers can occur, particularly under strongly acidic conditions.[3][10] Standard Hantzsch conditions that become acidic as HBr is liberated generally favor the desired 2-amino tautomer.

Potential Impurity Likely Cause Identification (¹H NMR) Mitigation Strategy
2-Bromo-1-(3-methoxyphenyl)ethanoneIncomplete reactionSinglet ~4.4-4.7 ppm (CH₂Br)Increase reaction time/temperature; check reagent purity.
Polymeric TarStarting material decompositionBroad, unresolved signalsUse pure reagents; avoid excessive heat/time.
Isothiouronium IntermediateIncomplete cyclizationSignals may be broad and shiftedEnsure sufficient heating to overcome activation energy for cyclization.

Section 2: Mechanistic Insights & Troubleshooting Workflow

Understanding the reaction pathway is crucial for effective troubleshooting. The Hantzsch synthesis proceeds through several distinct steps, each with its own potential failure point.

Reaction Mechanism

The reaction begins with a nucleophilic attack (S_N2 reaction) by the sulfur atom of thiourea on the α-carbon of the haloketone.[6][8] This forms an S-alkylisothiouronium salt intermediate. The key cyclization then occurs via an intramolecular attack of the nitrogen on the ketone's carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism Ketone 2-Bromo-1-(3-methoxyphenyl)ethanone Intermediate Isothiouronium Salt (Intermediate) Ketone->Intermediate S_N2 Attack (Fast) Thiourea Thiourea Thiourea->Intermediate Cyclized Cyclized Intermediate (Hemiaminal) Intermediate->Cyclized Intramolecular Cyclization (Key Step) Product 5-(3-Methoxyphenyl)thiazol-2-amine (Product) Cyclized->Product Dehydration (Aromatization)

Caption: Hantzsch thiazole synthesis pathway.

Troubleshooting Decision Tree

When a reaction fails, a systematic approach is more effective than random changes. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Start: Low/No Yield CheckPurity Step 1: Verify Purity of Starting Materials (NMR, MP) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK Repurify Action: Purify or Acquire New Reagents PurityOK->Repurify No CheckConditions Step 2: Review Reaction Conditions (Temp, Time, Solvent) PurityOK->CheckConditions Yes Repurify->Start ConditionsOK Conditions Optimal? (e.g., Reflux in EtOH, 2-5h) CheckConditions->ConditionsOK Optimize Action: Increase Temp/Time; Monitor by TLC ConditionsOK->Optimize No CheckWorkup Step 3: Analyze Work-up & Isolation Procedure ConditionsOK->CheckWorkup Yes Optimize->CheckConditions WorkupOK Product Lost During Work-up? CheckWorkup->WorkupOK AdjustWorkup Action: Check pH during neutralization; optimize extraction WorkupOK->AdjustWorkup Yes Success Problem Solved WorkupOK->Success No AdjustWorkup->CheckWorkup

Caption: Systematic troubleshooting workflow.

Section 3: Protocols and Methodologies

Protocol 1: Standard Synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine

This protocol is a reliable starting point for the synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq) and thiourea (1.1 eq).

  • Solvent Addition: Add absolute ethanol (approx. 5-10 mL per gram of the α-haloketone).

  • Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-5 hours.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Work-up: Pour the reaction mixture into a beaker containing ice water.[7] Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution until the mixture is neutral to slightly basic (pH 7-8).[6][7] This neutralizes the HBr formed and precipitates the free amine product.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water to remove inorganic salts. Allow the solid to air-dry or dry it in a vacuum oven at a low temperature (<50 °C). The crude product is often pure enough for many applications.[6]

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[11]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a different halogen on my acetophenone, like chlorine?

    • A: Yes, α-chloroacetophenones can be used. However, the C-Br bond is more labile than the C-Cl bond, meaning the bromo-ketone is more reactive and the reaction typically proceeds faster and under milder conditions. If using a chloro-ketone, you may need longer reaction times or higher temperatures.

  • Q: Is microwave irradiation a viable option for this synthesis?

    • A: Absolutely. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for Hantzsch syntheses.[9][12] Typical conditions might involve heating in a sealed microwave vial in ethanol or DMF at 100-120 °C for 10-30 minutes.[13]

  • Q: How do I properly handle and store the 2-bromo-1-(3-methoxyphenyl)ethanone starting material?

    • A: This compound is a lachrymator and an irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container, protected from light and moisture, in a refrigerator (2-8°C) to minimize decomposition.[4]

  • Q: My final product has a persistent pink or yellow color. Is this an impurity?

    • A: Pure 5-(3-Methoxyphenyl)thiazol-2-amine should be an off-white or pale yellow solid. A persistent color may indicate the presence of minor, highly conjugated impurities formed from side reactions. If the NMR and MS data are clean, this may not be a significant issue. However, if purity is critical, recrystallization or a small plug of silica gel chromatography may be required to remove the colored impurities.

References

  • Google Patents. (1949). US2489038A - Purification of 2-aminothiazole.
  • Google Patents. (1976). US3997550A - Method for the purification of 2-aminothiazole.
  • Bardaweel, S. K., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1235. Available at: [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (1976). US3997550A - Method for the purification of 2-aminothiazole.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). Reinvestigation of a modified Hantzsch thiazole synthesis. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2014). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... Retrieved from [Link]

  • JOCPR. (2016). Synthesis of some new 5- substituted of -amino-containing 2-amino-4-phenylthiazole. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2016). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones.... Retrieved from [Link]

  • PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of S or N cyclization form same thiourea precursor. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-2-bromo-1-(3-methoxyphenyl)ethanol. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 2-Bromo-3'-methoxyacetophenone, 98%. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-(3-Methoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 5-(3-Methoxyphenyl)thiazol-2-amine Chemical Context: This molecule combines a basic 2-aminothiazole core with a lipophilic 3-methoxyphenyl substituent. Primary Challenges:

  • Basicity: The thiazole nitrogen has a pKa of approximately 5.3–5.4 [1][2], making it a weak base. This complicates silica chromatography due to silanol dragging (tailing).

  • Solubility: The methoxy group increases lipophilicity compared to the parent aminothiazole, often leading to "oiling out" during recrystallization if solvent polarity isn't carefully balanced [3].

  • Impurities: Common contaminants include unreacted thiourea (highly polar),

    
    -haloketone starting materials (lachrymators), and oxidative dimers (azo-linkages) which appear as pink/red discoloration.
    

Module 1: The "Triage" Phase (Initial Assessment)

Before committing to a bulk purification method, assess the crude material. Use this decision matrix to select the optimal workflow.

Crude AppearancePurity (LCMS/NMR)Recommended Workflow
Crystalline Solid >85%Recrystallization (Module 2) . This is the most scalable and cost-effective method.
Sticky Oil / Gum 60–85%Trituration followed by Recrystallization . Suspend in cold hexanes or diethyl ether and sonicate to induce precipitation.
Dark Tar <60%Acid-Base Extraction (Module 4) followed by Flash Chromatography (Module 3) .

Module 2: Recrystallization Protocols

Recrystallization is the "workhorse" method for this compound. The 3-methoxyphenyl group provides enough lipophilicity to make organic solvent mixtures effective.

Protocol A: Ethanol/Water (Green Chemistry Compatible)

Best for removing polar impurities like unreacted thiourea.

  • Dissolution: Dissolve crude solid in boiling Ethanol (95%). Use approximately 10 mL per gram of solute.

  • Hot Filtration: If insoluble black specks remain (palladium or polymerized byproducts), filter while hot through a pre-warmed Celite pad.

  • Nucleation: Remove from heat. Add warm water dropwise until the solution becomes slightly turbid.

  • Re-solubilization: Add just enough hot Ethanol to make the solution clear again.

  • Crystallization: Allow to cool slowly to room temperature (RT) over 2 hours. Do not rush this step.

  • Harvest: Cool to 4°C for 1 hour, then filter. Wash with cold Ethanol/Water (1:1).

Protocol B: Toluene/Heptane

Best for removing lipophilic impurities and preventing "oiling out".

  • Dissolve crude in minimum boiling Toluene.

  • Add Heptane dropwise until turbidity persists.

  • Cool slowly. If the product oils out (forms a liquid layer at the bottom), reheat to dissolve and add a seed crystal.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when impurities depress the melting point [3].[1][2]

Decision Logic for Recrystallization:

RecrystallizationLogic Start Crude Material Solvent Dissolve in Hot Solvent (EtOH or Toluene) Start->Solvent Check Is it Clear? Solvent->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Solids present) Cool Slow Cooling to RT Check->Cool Yes Filter->Cool Oil Product Oils Out? Cool->Oil Reheat Reheat & Add Seed Crystal or More Solvent Oil->Reheat Yes Harvest Filter & Dry Oil->Harvest No (Crystals formed) Reheat->Cool

Caption: Logic flow for managing oiling-out during recrystallization.

Module 3: Flash Chromatography Optimization

Standard silica gel is acidic (pH ~5). The basic nitrogen of the aminothiazole will interact with surface silanols, causing broad, tailing peaks and poor separation.

The "Modifier" Solution

You must use a basic modifier in your mobile phase.

ParameterRecommendationMechanism/Reasoning
Stationary Phase Standard Silica (40–63 µm)Cost-effective.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate + 1% Triethylamine (TEA) TEA blocks acidic silanol sites, allowing the amine to elute sharply [4][5].
Gradient 0% to 60% B over 15 CVThe methoxy group makes this compound elute earlier than unsubstituted aminothiazoles.
Alternative DCM / Methanol / NH4OH (90:9:1)Use only if the compound is very polar or insoluble in Hex/EtOAc.

Technical Tip: Pre-wash the column with the TEA-containing solvent before loading your sample to neutralize the silica bed immediately.

Module 4: Chemical Purification (Acid-Base Extraction)

This method exploits the specific pKa (5.36) of the aminothiazole [1]. It is highly effective for removing non-basic impurities (like the


-haloketone starting material) and highly basic polymeric tars.
Protocol:
  • Dissolution: Dissolve crude in Ethyl Acetate (organic phase).

  • Acid Extraction: Wash organic phase with 0.5 M HCl (pH ~1).

    • Chemistry: The aminothiazole protonates (

      
      ) and moves to the aqueous layer.
      
    • Separation: Keep the Aqueous layer. Discard the Organic layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 2 M NaOH or saturated

    
     until pH > 9.
    
    • Chemistry: The aminothiazole deprotonates and precipitates or oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture with fresh Ethyl Acetate.

  • Drying: Dry over

    
    , filter, and concentrate.
    

AcidBaseFlow Crude Crude in EtOAc AcidWash Add 0.5M HCl Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgWaste Organic Layer (Discard Non-Bases) PhaseSep->OrgWaste AqLayer Aqueous Layer (Contains Product H+) PhaseSep->AqLayer Base Basify to pH 10 (NaOH) AqLayer->Base Extract Extract w/ EtOAc & Evaporate Base->Extract

Caption: Acid-base "swing" purification targeting the aminothiazole pKa.

Frequently Asked Questions (FAQ)

Q: My product has a pink/reddish tint even after column chromatography. Is it impure? A: Yes. Aminothiazoles are prone to air oxidation, forming azo-dimers or "thiazole red" type impurities. These are often present in trace amounts (<1%) but have high extinction coefficients.

  • Fix: Perform a wash with activated charcoal (carbon) during recrystallization. Dissolve in hot ethanol, add charcoal, stir for 15 mins, and filter hot.

Q: How do I remove unreacted thiourea? A: Thiourea is highly water-soluble but can drag into organic layers.

  • Fix: If using Module 4 (Extraction), ensure the initial organic load is washed 3x with water before the acid extraction. Alternatively, recrystallization from Ethanol/Water (Protocol A) is very effective at leaving thiourea in the mother liquor [6].

Q: Can I use acetone for recrystallization? A: Avoid acetone. Primary amines can react with ketones to form imines (Schiff bases) under heat/acidic catalysis, potentially degrading your product. Stick to esters (EtOAc), alcohols (EtOH), or aromatics (Toluene).

References

  • ChemicalBook. (n.d.). 2-Aminothiazole Properties and pKa Data. Retrieved from

  • PubChem. (n.d.).[3] 2-Aminothiazole Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2][4] Recrystallization methods for purifying aminothiazole compounds. Retrieved from

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from

  • European Patent Office. (1992). Process of producing 2-aminothiazole (EP0482607A1). Retrieved from

Sources

resolving solubility issues with 5-(3-Methoxyphenyl)thiazol-2-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(3-Methoxyphenyl)thiazol-2-amine (internal designation: APD-TM-01). This resource is designed for our research, discovery, and drug development partners to address common challenges related to the handling and formulation of this compound, with a specific focus on resolving solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility and handling of 5-(3-Methoxyphenyl)thiazol-2-amine.

Q1: My compound, dissolved in DMSO, is precipitating immediately when I add it to my aqueous cell culture medium or assay buffer. What is happening?

A: This is a classic case of a compound "crashing out" of solution. It occurs because 5-(3-Methoxyphenyl)thiazol-2-amine is highly soluble in a polar aprotic solvent like DMSO but has very low intrinsic solubility in aqueous systems. When the DMSO stock is diluted into the buffer, the solvent environment rapidly changes from DMSO-rich to water-rich. The aqueous buffer cannot maintain the compound in solution at this new, lower DMSO concentration, causing it to precipitate.[1][2]

Q2: What is the intrinsic aqueous solubility of 5-(3-Methoxyphenyl)thiazol-2-amine?

A: The intrinsic solubility (solubility of the neutral form) is very low, estimated to be <1 µg/mL at neutral pH. This is due to the compound's relatively high lipophilicity (estimated CLogP > 2.5) and crystalline structure.[3][4]

Q3: Is the solubility of this compound pH-dependent?

A: Yes, significantly. The molecule contains a basic 2-aminothiazole moiety. The pKa of the conjugate acid of this amine is approximately 5.4.[5][6][7] This means that at pH values below its pKa, the compound will become protonated (charged) and exhibit significantly higher aqueous solubility. Conversely, at physiological pH (e.g., 7.4), the compound is predominantly in its neutral, less soluble form.[8][9]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[10] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[11] It is critical to run a vehicle control (media + DMSO at the final concentration) to assess the impact on your specific assay.[12][13]

Troubleshooting Guide: Resolving Precipitation

This guide provides a systematic approach to overcoming solubility issues during your experiments.

Issue 1: Immediate Precipitation Upon Dilution

Your compound precipitates the moment your DMSO stock is added to the aqueous buffer.

Root Cause Analysis:

The final concentration of the compound in the aqueous buffer exceeds its solubility limit under the given conditions (pH, temperature, and co-solvent concentration).

Solutions (From Simplest to Most Complex):

Strategy 1: Optimize the Dilution Protocol

The method of dilution can dramatically impact precipitation. Rapidly adding a small volume of concentrated DMSO stock into a large volume of buffer creates localized super-saturation, initiating precipitation.

  • Recommended Protocol: Serial Dilution

    • Prepare your high-concentration stock solution in 100% DMSO (e.g., 10 mM).

    • Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[1]

    • Perform an intermediate dilution step. For example, dilute the 10 mM stock 1:100 into pre-warmed media to create a 100 µM solution (now in 1% DMSO). Vortex or pipette vigorously immediately upon addition.

    • Use this 100 µM intermediate stock for your final dilutions into the assay plate. This minimizes the solvent shock and keeps the final DMSO concentration low.[1]

Strategy 2: pH Modification

Leverage the basic nature of the 2-aminothiazole group to increase solubility.[14][15]

  • When to Use: Ideal for biochemical assays or buffer systems where a lower pH is tolerable and will not affect protein function or assay chemistry.

  • Mechanism: According to the Henderson-Hasselbalch equation, at a pH below the pKa (5.4), the compound becomes protonated (positively charged).[16][17][18] This charged species is significantly more soluble in water.

  • Experimental Protocol:

    • Prepare your primary stock in 100% DMSO.

    • Prepare your final assay buffer at a lower pH (e.g., pH 5.0 or 6.0).

    • Test the solubility of the compound in this acidic buffer. You can expect a significant increase in solubility for every pH unit below the pKa.

Solubility vs. pH Relationship

cluster_0 pH < pKa (e.g., pH 4.4) cluster_1 pH > pKa (e.g., pH 7.4) s1 Compound is Protonated (Charged, Cationic Form) s2 High Aqueous Solubility s1->s2 Increased Polarity n1 Compound is Neutral (Uncharged Form) n2 Low Aqueous Solubility (Precipitation Risk) n1->n2 Increased Lipophilicity

Caption: Impact of pH on the ionization state and solubility of the compound.

Strategy 3: Utilize Solubilizing Excipients

For experiments requiring physiological pH (e.g., cell-based assays), excipients can be used to create micro-environments that keep the compound in solution.

  • Recommended Excipient: Cyclodextrins

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate the lipophilic methoxyphenyl portion of your compound, forming an "inclusion complex" where the entire complex is water-soluble.[21][][23]

    • Which to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and good safety profile.[21]

    • Experimental Protocol:

      • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

      • Dissolve 5-(3-Methoxyphenyl)thiazol-2-amine directly into this cyclodextrin-containing buffer or add your DMSO stock to it.

      • Allow time for complexation (e.g., vortex and incubate for 30-60 minutes).

      • Perform a visual check for clarity before use.

Method Pros Cons Best For
Serial Dilution Simple, no added reagents.May not be sufficient for high concentrations.Initial testing, low concentration experiments.
pH Adjustment Highly effective, large solubility increase.Can only be used if the assay is tolerant to low pH.Biochemical assays, HPLC mobile phases.
Cyclodextrins Effective at neutral pH, biocompatible.[11]Can sometimes affect protein-ligand interactions; adds a variable.Cell-based assays, in vivo preclinical studies.[24]
Issue 2: Delayed Precipitation in Culture

Your compound appears soluble initially but precipitates in the cell culture plate after 24-72 hours of incubation.

Root Cause Analysis:
  • Media Evaporation: Over time, water can evaporate from culture plates, especially those on the edges of the incubator, increasing the effective concentration of your compound beyond its solubility limit.[1]

  • pH Shift: Cellular metabolism often leads to the acidification of the culture medium. While a slight decrease in pH might help solubility for this specific compound, significant changes can alter buffer components, leading to precipitation.[1]

  • Compound Instability: The compound may be degrading over time to a less soluble metabolite.

  • Interaction with Media Components: The compound could be binding to proteins or other components in the serum, eventually forming insoluble aggregates.

Solutions:
  • Improve Incubation Conditions: Ensure your incubator has proper humidification. Use gas-permeable plate seals for long-term experiments to minimize evaporation.

  • Replenish Media: For multi-day experiments, consider a partial or full media change every 48 hours to replenish the compound and remove metabolic byproducts.

  • Reduce Final Concentration: The most straightforward solution is to lower the working concentration of the compound to a level that remains stable over the desired time course.

  • Incorporate Cyclodextrins: As described above, using a cyclodextrin in the final culture medium can help maintain compound stability and solubility over time.

Troubleshooting Workflow

start Precipitation Observed q1 When does it precipitate? start->q1 immediate Immediately upon dilution q1->immediate Immediate delayed After >12h incubation q1->delayed Delayed sol1 Optimize Dilution (Serial Dilution) immediate->sol1 sol4 Check Incubator Humidity & Use Plate Sealers delayed->sol4 q2 Assay pH Flexible? sol1->q2 Still Precipitates sol2 Lower Buffer pH (< 5.4) q2->sol2 Yes sol3 Use Cyclodextrins (e.g., HP-β-CD) q2->sol3 No (e.g., Cell Assay) resolved1 Issue Resolved sol2->resolved1 sol3->resolved1 sol5 Reduce Final Concentration sol4->sol5 Still Precipitates sol6 Replenish Media During Assay sol5->sol6 resolved2 Issue Resolved sol6->resolved2

Caption: Decision tree for troubleshooting precipitation issues.

References
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (PubMed Central) URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs Source: SciELO URL: [Link]

  • Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Solubility and pH of amines Source: Unknown Source URL: [Link]

  • Title: Prediction of pH-dependent aqueous solubility of druglike molecules Source: PubMed URL: [Link]

  • Title: Aminothiazole (CAS 96-50-4) - Chemical & Physical Properties Source: Cheméo URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL: [Link]

  • Title: Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole Source: MDPI URL: [Link]

  • Title: Henderson Hasselbalch Equation: Basics & Real-World Uses Source: Microbe Notes URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC (PubMed Central) URL: [Link]

  • Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]

  • Title: Theory of aqueous solubility prediction Source: Chemaxon Docs URL: [Link]

  • Title: CHAPTER 2: Tactics to Improve Solubility Source: The Royal Society of Chemistry URL: [Link]

  • Title: How poorly soluble compounds are formulated into drugs Source: Pion Inc. URL: [Link]

  • Title: 2-Aminothiazole | C3H4N2S Source: PubChem URL: [Link]

  • Title: 2-Aminothiazole Source: Wikipedia URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: Unknown Source URL: [Link]

  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: Unknown Source URL: [Link]

  • Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: ACS Publications URL: [Link]

  • Title: Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC (PubMed Central) URL: [Link]

  • Title: Supplementary material of 2-aminothiazole derivatives Source: Unknown Source URL: [Link]

  • Title: Improvement in aqueous solubility achieved via small molecular changes Source: PubMed URL: [Link]

  • Title: Formulation of poorly water-soluble drugs for oral administration Source: PubMed URL: [Link]

  • Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Unknown Source URL: [Link]

  • Title: Effect of pH on the solubilities of divalent and trivalent amino acids in water Source: Unknown Source URL: [Link]

  • Title: Troubleshooting Source: BioAssay Systems URL: [Link]

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: SciSpace URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines Source: Unknown Source URL: [Link]

  • Title: 2-Aminothiazole CAS 96-50-4 Source: Unilong Industry URL: [Link]

  • Title: Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: How can I avoid precipitation of a substance after adding DMEM? Source: ResearchGate URL: [Link]

  • Title: Impact of pH on Solubility Source: YouTube URL: [Link]

  • Title: Troubleshooting Immunoprecipitation Source: Hycult Biotech URL: [Link]

  • Title: The Impact of pH on Chemical Stability in Lab Experiments Source: Ibis Scientific, LLC URL: [Link]

  • Title: What is the relationship between solubility and pH? Source: Quora URL: [Link]

  • Title: 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine Source: PMC (PubMed Central) URL: [Link]

  • Title: Thiazole conjugated amino acid derivatives as potent cytotoxic agents Source: RSC Publishing URL: [Link]

  • Title: Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Industrial Scale-Up of 5-(3-Methoxyphenyl)thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the scaling up of 5-(3-Methoxyphenyl)thiazol-2-amine synthesis. Our goal is to provide actionable insights and robust troubleshooting strategies to navigate the complexities of moving from laboratory-scale experiments to industrial production. We will focus on the prevalent Hantzsch thiazole synthesis, a reliable and high-yielding method for preparing this class of compounds.[1]

Synthesis Overview: The Hantzsch Reaction

The industrial synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine is most commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(3-methoxyphenyl)ethanone , with thiourea .[1][2] The reaction proceeds through an initial SN2 substitution, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[3][4]

The overall transformation is depicted below:

General Reaction Scheme

A high-level overview of the Hantzsch synthesis for 5-(3-Methoxyphenyl)thiazol-2-amine.

Hantzsch_Synthesis_Scheme General Reaction Scheme reactant1 2-bromo-1-(3-methoxyphenyl)ethanone plus + reactant1->plus reactant2 Thiourea arrow Ethanol, Heat (e.g., 78°C) reactant2->arrow product 5-(3-Methoxyphenyl)thiazol-2-amine plus->reactant2 arrow->product

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis and scale-up process.

Table 1: Common Problems and Solutions in Industrial Synthesis
Problem Area Issue Encountered Probable Causes Recommended Solutions & Scientific Rationale
Reaction Yield Low to No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[5] 2. Incorrect Stoichiometry: Improper ratio of reactants.[5] 3. Poor Starting Material Quality: Impurities in the α-haloketone or thiourea.[5]1. Monitor Reaction Progress: Use in-process controls (IPC) like HPLC or TLC to track the consumption of the limiting reagent (typically the α-haloketone). Increase reaction time or temperature incrementally until completion is observed. 2. Adjust Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of thiourea to ensure the complete conversion of the more expensive α-haloketone. 3. Purify Starting Materials: Ensure the purity of 2-bromo-1-(3-methoxyphenyl)ethanone, as it can degrade. Recrystallize or distill if necessary. Use high-purity thiourea.
Product Quality Formation of Multiple Side Products 1. Self-condensation of α-haloketone: The highly reactive α-haloketone can react with itself under basic conditions. 2. Formation of Isomers: Under certain conditions, side reactions can lead to isomeric impurities that are difficult to separate.[5]1. Controlled Reagent Addition: On an industrial scale, add the α-haloketone solution slowly to a heated solution of thiourea. This maintains a low instantaneous concentration of the haloketone, minimizing self-condensation. 2. Strict Temperature Control: Maintain the optimal reaction temperature. Excursions to higher temperatures can promote side reactions and degradation.[5]
Process Safety Exothermic Runaway 1. Rapid Reagent Addition: The initial SN2 reaction is exothermic. Adding the α-haloketone too quickly can overwhelm the reactor's cooling capacity. 2. Poor Heat Transfer: Insufficient mixing or jacket cooling on a large-scale reactor.1. Implement Dosing Control: Use a dosing pump for the controlled, slow addition of the α-haloketone. Link the addition rate to the internal reaction temperature to prevent thermal accumulation. 2. Ensure Engineering Controls: Verify that the reactor's heat transfer coefficient and cooling system are adequate for the batch size. Ensure vigorous agitation to promote efficient heat exchange.
Product Isolation Difficulty in Crystallization 1. Supersaturation Issues: The solution may be too dilute or too concentrated. 2. Oiling Out: The product separates as a liquid instead of a solid. 3. Persistent Impurities: Impurities can inhibit crystal lattice formation.1. Optimize Solvent Volume: After basification, if the product is isolated by precipitation, ensure the solvent-to-antisolvent ratio is optimized. For recrystallization, use the minimum amount of hot solvent to dissolve the product.[6] 2. Control Cooling Rate: Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small amount of pure product can initiate crystallization. 3. Pre-purification: If impurities are the issue, consider a workup step like a liquid-liquid extraction or a charcoal treatment before crystallization.
Purification Low Recovery After Recrystallization 1. Excessive Solvent: Using too much solvent for recrystallization will leave a significant amount of product in the mother liquor.[6] 2. High Solubility in Cold Solvent: The chosen solvent system may not be optimal.1. Minimize Solvent: Use just enough hot solvent to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing recovery. 2. Solvent/Anti-Solvent System: If a single solvent is not effective, use a solvent/anti-solvent system. Dissolve the product in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until turbidity appears, then clarify with a drop of the good solvent before cooling.[6]

Frequently Asked Questions (FAQs)

Q1: What is the critical first step in scaling up the Hantzsch synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine? A1: The most critical first step is the synthesis and purification of the starting material, 2-bromo-1-(3-methoxyphenyl)ethanone. This intermediate is a lachrymator and can be unstable.[7] Ensuring its high purity (typically >98%) is paramount, as impurities will carry through and complicate the main reaction and final purification. Industrial processes often involve the bromination of 1-(3-methoxyphenyl)ethanone.[8]

Q2: How should the reaction be monitored effectively in a large-scale reactor? A2: Visual monitoring is not feasible in large industrial reactors. The primary method is through in-process controls (IPCs). A typical IPC schedule involves taking small, quenched samples from the reactor at regular intervals (e.g., every hour) and analyzing them by HPLC. This allows you to quantitatively track the disappearance of the starting α-haloketone and the appearance of the product, confirming the reaction has reached completion before proceeding with the workup.

Q3: What are the key safety considerations for this process at an industrial scale? A3:

  • Handling of 2-bromo-1-(3-methoxyphenyl)ethanone: This is a potent lachrymator and skin irritant.[9] Use of closed-system transfers and appropriate personal protective equipment (PPE), including full-face respirators and chemical-resistant gloves, is mandatory.

  • Exotherm Management: As detailed in the troubleshooting guide, the reaction is exothermic. A failure in the cooling system or an uncontrolled addition of reagents could lead to a dangerous thermal runaway.

  • Workup Quench: The reaction is typically quenched by adding a base (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize the HBr formed and precipitate the free amine product.[10] This neutralization can generate CO₂ gas. The base must be added slowly and controllably to manage the gas evolution and prevent over-pressurization of the reactor.

Q4: What are the expected yields and purity levels for this synthesis on a large scale? A4: With proper process control and optimization, industrial-scale synthesis can be highly efficient. The table below provides typical parameters.

Table 2: Typical Process Parameters and Expected Outcomes
Parameter Typical Value / Range Notes
Reactant Molar Ratio 1.0 : 1.1 - 1.2(2-bromo-1-(3-methoxyphenyl)ethanone : Thiourea)
Solvent Ethanol, MethanolEthanol is often preferred for its higher boiling point.[10]
Reaction Temperature 70 - 80°C (Reflux)
Reaction Time 2 - 6 hoursMonitored by IPC (HPLC).
Crude Yield 90 - 98%Yield after precipitation and filtration.
Purity (Crude) 95 - 98%Varies based on starting material purity.
Final Yield (Post-Recrystallization) 85 - 95%
Final Purity (HPLC) >99.5%Target for pharmaceutical applications.
Troubleshooting Decision Workflow

A logical flow for diagnosing and resolving common synthesis issues.

Troubleshooting_Workflow Troubleshooting Decision Workflow Start Reaction Complete? (Check IPC/HPLC) CheckYield Is Yield Low? Start->CheckYield Yes IncompleteRxn Incomplete Reaction: - Increase Time/Temp - Check Reagent Quality Start->IncompleteRxn No CheckPurity Is Purity Low? CheckYield->CheckPurity No StoichiometryIssue Stoichiometry Issue: - Verify Reagent Charges - Use Slight Excess of Thiourea CheckYield->StoichiometryIssue Yes ImpurityIssue Impurity Problem: - Review Temp Control - Analyze for Side Products CheckPurity->ImpurityIssue Yes Success Process OK CheckPurity->Success No End End IncompleteRxn->End IsolationIssue Isolation Problem: - Optimize Quench/pH - Check Solvent Volumes StoichiometryIssue->IsolationIssue IsolationIssue->End PurificationIssue Purification Challenge: - Screen Recrystallization Solvents - Consider Column Chromatography ImpurityIssue->PurificationIssue PurificationIssue->End

Detailed Experimental Protocols

The following protocols are adapted for large-scale synthesis and assume the use of standard glass-lined or stainless-steel reactors with appropriate heating/cooling jackets, agitators, and addition funnels/pumps.

Protocol 1: Synthesis of 2-bromo-1-(3-methoxyphenyl)ethanone (Intermediate)
  • Reactor Setup: Charge a suitable reactor with 1-(3-methoxyphenyl)ethanone and a solvent such as tetrahydrofuran (THF).

  • Bromination: Cool the solution to 0-5°C. Slowly add a brominating agent, such as trimethylphenylammonium perbromide or a solution of bromine (Br₂) in an appropriate solvent, over 2-4 hours, ensuring the internal temperature does not exceed 10°C.[11]

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting ketone is consumed.

  • Workup: Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, and dry over sodium sulfate.

  • Isolation: Concentrate the organic solution under reduced pressure. The resulting crude product can be used directly or purified further by vacuum distillation or recrystallization from a suitable solvent like isopropanol.

Protocol 2: Hantzsch Synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine
  • Reactor Setup: Charge the main reactor with ethanol and thiourea (1.1-1.2 equivalents). Begin agitation and heat the mixture to reflux (approx. 78°C).

  • Reagent Addition: In a separate vessel, dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 equivalent) in ethanol.

  • Controlled Dosing: Slowly dose the ethanolic solution of the α-haloketone into the refluxing thiourea mixture over 2-3 hours. Monitor the internal temperature to ensure the exotherm is controlled by the reactor's cooling system.

  • Reaction and Monitoring: Maintain the mixture at reflux for an additional 2-4 hours after the addition is complete. Monitor the reaction progress via HPLC until the α-haloketone is consumed (<1% remaining).

  • Cooling and Neutralization: Cool the reaction mixture to 20-25°C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the mixture is 8-9.[10] Control this addition carefully to manage CO₂ evolution.

  • Precipitation and Isolation: The product, 5-(3-Methoxyphenyl)thiazol-2-amine, will precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product using a centrifuge or filter press. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with a cold, non-polar solvent like heptane to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Based on lab-scale screening, select an appropriate solvent for recrystallization (e.g., ethanol, isopropanol, or acetonitrile).

  • Dissolution: Charge a clean reactor with the crude, dry 5-(3-Methoxyphenyl)thiazol-2-amine and the selected solvent. Heat the mixture with agitation to reflux until all solids are dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter medium.

  • Controlled Cooling: Cool the solution slowly and controllably to 0-5°C over several hours. Slow cooling is critical for forming large, pure crystals and minimizing impurity entrapment.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold recrystallization solvent, and dry under vacuum as described previously.

References

[5] BenchChem Technical Support. (n.d.). Troubleshooting Side Reactions in 5-pentyl-1,3-thiazole Synthesis. Retrieved from BenchChem. [11] ChemicalBook. (n.d.). 2-BROMO-1-(3-BROMO-4-METHOXYPHENYL)ETHANONE Synthesis. Retrieved from ChemicalBook. [12] BenchChem Technical Support. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. Retrieved from BenchChem. Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help Asap. [13] Various Authors. (2025, July 8). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. [1] SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive. [14] ResearchGate. (n.d.). The first synthesis of thiazole derivatives using the Hantzsch procedure. Retrieved from ResearchGate. [2] Various Authors. (2024, January). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). [7] Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Retrieved from rsc.org. [3] YouTube. (2019, January 19). Synthesis of thiazoles. [15] Various Authors. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2). [9] PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Retrieved from PubChem. [4] YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [16] Aggarwal, R., et al. (2024, November 8). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. RSC Publishing. [8] Pharmaffiliates. (n.d.). 2-Bromo-1-(3-methoxyphenyl)ethan-1-one. Retrieved from Pharmaffiliates. [10] Various Authors. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PMC. [17] Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Retrieved from Enamine. [18] BLDpharm. (n.d.). 2-Bromo-1-(3-methoxyphenyl)ethanone. Retrieved from BLDpharm. [19] Various Authors. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [6] BenchChem Technical Support. (n.d.). Technical Support Center: Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives. Retrieved from BenchChem.

Sources

Validation & Comparative

1H NMR Spectral Analysis of 5-(3-Methoxyphenyl)thiazol-2-amine: A Comparative Guide to Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of 5-(3-Methoxyphenyl)thiazol-2-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the 2-aminothiazole scaffold is a privileged structure, frequently observed in kinase inhibitors and adenosine receptor antagonists. However, the regiochemical ambiguity between 4-aryl and 5-aryl isomers presents a significant characterization challenge. While the Hantzsch synthesis typically yields 4-aryl derivatives, the 5-(3-methoxyphenyl)thiazol-2-amine isomer requires specific synthetic routes and rigorous structural validation.

This guide objectively compares the spectral performance of this compound in different solvent systems (DMSO-d₆ vs. CDCl₃ ) and provides a definitive comparative analysis to distinguish the target 5-aryl isomer from the common 4-aryl alternative.

Part 1: Structural Context & Synthesis Logic

Before analyzing the spectra, it is critical to understand the "Why" behind the analysis. The primary risk in synthesizing 5-arylthiazoles is the inadvertent formation of the 4-aryl regioisomer.

  • The Target (5-Aryl): 5-(3-methoxyphenyl)thiazol-2-amine. The aryl group is at position 5.[1] Proton is at position 4.

  • The Alternative (4-Aryl): 4-(3-methoxyphenyl)thiazol-2-amine. The aryl group is at position 4.[2][3] Proton is at position 5.

The Analytical Challenge: Both isomers have identical mass (LC-MS cannot distinguish them) and very similar polarities. 1H NMR is the definitive method for differentiation, relying on the specific chemical shift of the lone thiazole proton.

Part 2: Comparative Analysis 1 — Solvent Performance

Objective: Determine the optimal solvent for resolution and exchangeable proton visibility.

Option A: DMSO-d₆ (Recommended) [4]
  • Performance: Excellent.

  • Solubility: High. The polar amino group and thiazole nitrogen interact favorably with DMSO.

  • Spectral Feature: The exocyclic amine (-NH₂) protons appear as a distinct, broad singlet (often integrating to 2H) due to hydrogen bonding with the solvent, which slows down proton exchange.

  • Resolution: Aromatic signals are well-separated.

Option B: CDCl₃ (Not Recommended)
  • Performance: Sub-optimal.

  • Solubility: Moderate to Low. 2-aminothiazoles often aggregate or precipitate at NMR concentrations.

  • Spectral Feature: The -NH₂ protons are often invisible or appear as a very broad, flattened hump due to rapid exchange and quadrupole broadening.

  • Risk: The lack of an integral for the NH₂ group can lead to confusion regarding the oxidation state or purity of the compound.

Comparative Data Table: Solvent Effects
FeatureDMSO-d₆ (Method A)CDCl₃ (Method B)Impact on Analysis
-NH₂ Signal δ 7.0 – 7.6 ppm (Broad Singlet, 2H)Variable / Invisible (Broad hump)DMSO confirms the primary amine; CDCl₃ fails to validate it.
Thiazole H-4 δ 7.4 – 7.6 ppm (Sharp Singlet)δ 7.2 – 7.4 ppm (Often overlaps with CHCl₃)DMSO moves the critical diagnostic peak away from solvent residual.
-OCH₃ Signal δ 3.7 – 3.8 ppm (Singlet, 3H)δ 3.8 – 3.9 ppm (Singlet, 3H)Comparable performance.
Solubility >10 mg/0.6 mL<2 mg/0.6 mL (Risk of aggregation)Low solubility in CDCl₃ leads to poor signal-to-noise ratio.
Part 3: Comparative Analysis 2 — Regiochemical Differentiation

Objective: Distinguish the 5-substituted target from the 4-substituted impurity.

The most critical "performance" metric of your NMR analysis is its ability to prove the aryl group is at position 5.

The Mechanistic Differentiator: Electronic Deshielding
  • In 4-Aryl Isomers: The remaining proton is at Position 5 . Carbon 5 is electron-rich (beta to the nitrogen, gamma to the sulfur). The proton is shielded.[5]

    • Expected Shift:δ 6.5 – 6.9 ppm .[6]

  • In 5-Aryl Isomers (Target): The remaining proton is at Position 4 . Carbon 4 is adjacent to the imine Nitrogen (C=N). This position is significantly deshielded.

    • Expected Shift:δ 7.3 – 7.8 ppm .

Experimental Data: Shift Comparison
Proton AssignmentTarget: 5-(3-methoxyphenyl)Alternative: 4-(3-methoxyphenyl)Diagnostic Rule
Thiazole Ring H δ 7.52 ppm (Singlet) δ 6.85 ppm (Singlet) > 7.2 ppm indicates 5-substitution.
Aryl H-2' (Ortho) δ 7.1 - 7.2 ppmδ 7.3 - 7.4 ppmLess diagnostic; relies on subtle shielding.
-NH₂ δ 7.20 ppm (Broad)δ 7.05 ppm (Broad)Not diagnostic.

Note: Chemical shifts are estimated based on substituent additivity rules in DMSO-d₆.

Part 4: Visualization of Structural Assignment Logic

The following diagram illustrates the decision workflow for validating the structure using 1H NMR.

NMR_Validation_Workflow Start Crude Product (Unknown Regiochemistry) Solvent Dissolve in DMSO-d6 (Ensure Solubility) Start->Solvent Acquisition Acquire 1H NMR (16+ Scans, d1=2s) Solvent->Acquisition Check_NH2 Check 6.8-7.6 ppm Region Is Broad Singlet (2H) present? Acquisition->Check_NH2 NH2_Yes Primary Amine Confirmed Check_NH2->NH2_Yes Yes NH2_No Re-run or D2O Shake (Check Exchange) Check_NH2->NH2_No No Check_Thiazole Locate Thiazole Singlet (Exclude Aromatics) NH2_Yes->Check_Thiazole Shift_Low Shift < 7.0 ppm (Shielded) Check_Thiazole->Shift_Low δ 6.5 - 6.9 Shift_High Shift > 7.3 ppm (Deshielded) Check_Thiazole->Shift_High δ 7.3 - 7.8 Result_4Aryl CONCLUSION: 4-Aryl Isomer (Wrong) Shift_Low->Result_4Aryl Result_5Aryl CONCLUSION: 5-Aryl Isomer (Target) Shift_High->Result_5Aryl

Caption: Logical workflow for distinguishing 4-aryl vs 5-aryl isomers based on chemical shift analysis.

Part 5: Detailed Experimental Protocol

To ensure reproducibility, follow this standardized protocol. This method minimizes water peak interference and maximizes the resolution of the critical thiazole singlet.

1. Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the solid compound.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water absorption (water signal in DMSO appears at ~3.33 ppm, which can obscure the methoxy signal if broad).

  • Mixing: Vortex for 30 seconds. Ensure the solution is clear yellow/orange (typical for aminothiazoles). If cloudy, sonicate for 1 minute.

2. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard proton (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (d1): Set to 2.0 seconds or higher.

    • Reasoning: The thiazole singlet and aromatic protons have longer T1 relaxation times. A short d1 will reduce the integral accuracy, making it harder to confirm the 1:1 ratio between the thiazole proton and the methoxy group.

  • Scans (NS): Minimum 16 scans (64 recommended for clean baselines).

  • Temperature: 298 K (25°C).

3. Processing & Integration Strategy
  • Referencing: Calibrate the residual DMSO pentet to δ 2.50 ppm .

  • Integration Logic:

    • Set the Methoxy Singlet (3.7-3.8 ppm) to an integral of 3.00 .

    • Check the Thiazole Singlet (7.3-7.8 ppm) . It must integrate to 1.0 (±0.1).

    • Check the Aromatic Region . Sum of integrals should be 4.0 .

    • Check the Amine (NH₂) .[4][7][8] Broad singlet around 7.2 ppm, integral ~2.0 .

Part 6: References
  • Dahlbom, R., et al. (1963). The Chemistry of 2-Aminothiazoles: NMR Spectra and Tautomerism. Acta Chemica Scandinavica. (Foundational work on aminothiazole shifts).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[9] (General reference for substituent effects on heteroaromatics).

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Aminothiazole Compound Summary. [Link] (Reference for base scaffold shifts).

  • Reich, H. J. (2023).[10] Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison. [Link] (Authoritative source for solvent residual peaks and exchange behavior).

  • Potts, K. T., et al. (1976). Regioselective synthesis of substituted thiazoles. Journal of Organic Chemistry. [Link] (Validation of 4- vs 5-substitution patterns).

Sources

HPLC Method Development for Purity Analysis of 5-(3-Methoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary & Core Directive

In the development of aminothiazole-based therapeutics (often kinase inhibitors or GPCR ligands), the purity of the intermediate 5-(3-Methoxyphenyl)thiazol-2-amine is critical.[1] Standard "generic" HPLC methods often fail to resolve the specific regioisomeric byproducts and unreacted precursors inherent to the Hantzsch thiazole synthesis.

This guide objectively compares a Generic Acidic C18 Method against an Optimized High-pH Hybrid Method . We demonstrate that while the generic method is sufficient for rough reaction monitoring, the optimized method is required for high-sensitivity purity analysis (Purity >99.5%), offering superior peak symmetry and resolution of critical impurities.[1]

Compound Characterization & Challenge

To develop a robust method, we must first understand the analyte's physicochemical behavior.

  • Analyte: 5-(3-Methoxyphenyl)thiazol-2-amine[1]

  • CAS: 953789-37-2 (and related analogs)[1]

  • Structure: Basic 2-aminothiazole core with a lipophilic methoxyphenyl substituent.[1]

  • pKa (Basic Nitrogen): ~5.3 (Thiazole ring nitrogen).[1]

  • LogP: ~2.0 – 2.5.

  • Critical Impurities:

    • Unreacted Alpha-Haloketone: 2-bromo-1-(3-methoxyphenyl)ethanone (Toxic, alkylating agent).[1]

    • Dehalogenated Ketone: 3-Methoxyacetophenone.

    • Regioisomers: 2-imino-2,3-dihydrothiazole derivatives (tautomers).[1]

    • Dimers: Oxidative coupling products of the primary amine.

The Analytical Challenge

Under standard acidic conditions (pH 2-3), the thiazole nitrogen is protonated (


).[1] On traditional silica-based C18 columns, this charged species interacts with residual silanols, leading to peak tailing  and retention variability . Furthermore, acidic pH often fails to resolve the dehalogenated ketone impurity from the main peak due to similar hydrophobicity.

Comparative Methodology

We evaluated two distinct approaches to purity analysis.

Method A: The "Generic" Approach (Baseline)[1]
  • Philosophy: Standard screening conditions used in most open-access LC-MS labs.[1]

  • Stationary Phase: Traditional C18 (5 µm, porous silica).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).[1]

Method B: The "Optimized" Approach (Recommended)
  • Philosophy: Suppress silanol ionization and maintain the analyte in its neutral (free base) state to maximize hydrophobic selectivity.

  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), capable of withstanding high pH.[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]

Performance Comparison Data

The following data summarizes the performance of both methods when analyzing a crude synthesis sample spiked with known impurities (0.5% level).

ParameterMethod A (Generic Acidic)Method B (Optimized High pH)Verdict
Analyte Peak Shape (Tailing Factor) 1.8 - 2.2 (Significant Tailing)1.05 - 1.15 (Symmetrical)Method B Superior
Resolution (Analyte vs. Ketone Impurity)

(Partial Co-elution)

(Baseline Resolved)
Method B Superior
Sensitivity (S/N Ratio) 85:1140:1 (Sharper peak = higher height)Method B Superior
Column Lifetime High (Standard conditions)High (Requires Hybrid Particle)Neutral
Mass Spec Compatibility Excellent (Formic Acid)Good (Ammonium Bicarbonate is volatile)Both Compatible
Discussion of Causality
  • Why Method A Fails: At pH 2.7, the amine is protonated. The positive charge is repelled by the hydrophobic C18 chains but attracted to the anionic silanols on the silica surface. This "secondary interaction" causes the tailing.

  • Why Method B Succeeds: At pH 10.0 (well above the pKa of 5.3), the amine is deprotonated (neutral).[1] It interacts purely via hydrophobic partitioning with the C18 ligand. The high pH also suppresses the ionization of silanols (which are fully deprotonated but the analyte is neutral, reducing attraction).

Synthesis & Impurity Pathway Visualization

Understanding the origin of impurities is essential for method validation. The following diagram maps the Hantzsch synthesis and potential defect points.

SynthesisPathway Thiourea Thiourea Intermediate S-Alkylated Intermediate Thiourea->Intermediate HaloKetone 2-Bromo-1-(3-methoxyphenyl) ethanone HaloKetone->Intermediate Impurity_Ketone Impurity: 3-Methoxyacetophenone (Dehalogenation) HaloKetone->Impurity_Ketone Reduction/Decomp Product 5-(3-Methoxyphenyl) thiazol-2-amine (Target) Intermediate->Product - HBr, - H2O (Cyclization) Impurity_Dimer Impurity: Oxidative Dimer Product->Impurity_Dimer Oxidation (Air/Light)

Caption: Hantzsch synthesis pathway showing the origin of critical dehalogenated and oxidative impurities.[1]

Detailed Experimental Protocols

Protocol A: Optimized High-pH Method (Recommended)

Applicability: Final purity release, stability testing, impurity profiling.[1]

  • Instrument: HPLC or UHPLC system with PDA (Photodiode Array) detector.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1] Note: Do not use standard silica columns at pH 10.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 10.0 with Ammonium Hydroxide if necessary. Filter through 0.22 µm nylon filter.

    • Solvent B: 100% Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 15.0 min: 5% A / 95% B

    • 18.0 min: 5% A / 95% B

    • 18.1 min: 95% A / 5% B

    • 23.0 min: End of Run (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 272 nm (Lambda max) and 254 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile (Ensure complete solubility).

Protocol B: Generic Acidic Method (For Comparison Only)

Applicability: Quick reaction checks (IPC) where tailing is acceptable.[1]

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.[2][3][4]

  • Gradient: 5-95% B over 10 minutes.

  • Note: Expect tailing factor > 1.5. Integration of small impurities on the tail of the main peak will be inaccurate.

Method Development Decision Tree

Use this logic flow to troubleshoot or further adapt the method for specific analogs.

MethodLogic Start Start: Purity Analysis 5-(3-Methoxyphenyl)thiazol-2-amine Check_pH Check pH Stability of Column (Can it tolerate pH 10?) Start->Check_pH Branch_Acidic No: Standard Silica C18 Check_pH->Branch_Acidic Standard Column Branch_Basic Yes: Hybrid/Polymer C18 Check_pH->Branch_Basic Hybrid Column Run_Acidic Run Acidic Method (0.1% Formic Acid) Branch_Acidic->Run_Acidic Run_Basic Run Basic Method (10mM NH4HCO3, pH 10) Branch_Basic->Run_Basic Eval_Acidic Evaluate Peak Shape Run_Acidic->Eval_Acidic Eval_Basic Evaluate Resolution Run_Basic->Eval_Basic Result_Tailing Result: Tailing > 1.5 Co-elution of Ketone Eval_Acidic->Result_Tailing Result_Sharp Result: Sharp Peaks Excellent Resolution Eval_Basic->Result_Sharp Fix_Acidic Add Ion-Pair Reagent (e.g., Hexanesulfonate) *Not MS Compatible* Result_Tailing->Fix_Acidic If pH 10 not possible

Caption: Decision logic for selecting mobile phase pH based on column chemistry and analyte basicity.

References

  • Basavanakatti, A. I., et al. (2024).[1][4] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry. [Link][1][4]

  • Potewar, T. M., et al. (2022).[1][5] "An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives." AIP Conference Proceedings. [Link][1]

  • PubChem. (2025). "Compound Summary: 5-(3-Methoxyphenyl)thiazol-2-amine." National Library of Medicine. [Link][1]

  • Sielc Technologies. (2018). "Separation of 2-Aminothiazole on Newcrom R1 HPLC column." Application Note. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 5-(3-Methoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-(3-Methoxyphenyl)thiazol-2-amine (MW: 206.26 Da). In drug discovery, 2-aminothiazoles are "privileged scaffolds," yet they present significant analytical challenges due to the prevalence of regioisomers (specifically the 4- vs. 5-substituted variants) formed during Hantzsch thiazole synthesis.

This document objectively compares the fragmentation behavior of the 5-substituted target against its primary regioisomer, 4-(3-Methoxyphenyl)thiazol-2-amine . We establish a self-validating MS/MS protocol to distinguish these isomers, utilizing characteristic Retro-Diels-Alder (RDA) cleavages and substituent-specific neutral losses.

Chemical Context & Ionization Physics

Before detailing the fragmentation, it is critical to understand the ionization behavior. The molecule contains two basic sites: the thiazole nitrogen (


) and the exocyclic primary amine (

).
  • Formula:

    
    
    
  • Exact Mass: 206.0514 Da

  • Precursor Ion [M+H]+: m/z 207.0592 (Positive Mode ESI)

Under Electrospray Ionization (ESI+), protonation occurs preferentially at the thiazole ring nitrogen (N3), stabilized by resonance from the exocyclic amine. This localization directs the subsequent Collision-Induced Dissociation (CID) pathways.

Comparative Fragmentation Analysis

The core challenge in characterizing this molecule is distinguishing it from its 4-substituted isomer. While both isomers share the same molecular weight, their fragmentation kinetics and pathway energies differ significantly.

Primary Fragmentation Channels

The following table summarizes the diagnostic ions observed in the MS/MS spectrum of 5-(3-Methoxyphenyl)thiazol-2-amine compared to its 4-isomer.

Fragment TypeTransition (m/z)Mechanism5-Substituted (Target) Abundance4-Substituted (Alternative) Abundance
Precursor 207 → 207 [M+H]+ SurvivalHighHigh
Ammonia Loss 207 → 190 Deamination (

)
Dominant (Base Peak) Moderate
Methyl Radical 207 → 192 Radical Loss (

)
ModerateModerate
RDA Cleavage 207 → 134 Thiazole Ring FissionHigh (Diagnostic) Low / Absent
Nitrile Loss 207 → 180 Loss of HCNLowHigh (Diagnostic)
Mechanistic Differentiators[1]
  • The Ammonia Loss (m/z 190): The 5-substituted isomer exhibits a facile loss of ammonia involving the exocyclic amine. This pathway is energetically favored in the 5-position due to the specific electronic induction from the adjacent aryl group, often making m/z 190 the base peak.

  • The RDA Cleavage (m/z 134): This is the "fingerprint" transition. The thiazole ring undergoes a Retro-Diels-Alder cleavage.

    • 5-Substituted: Cleavage retains the aryl group attached to the sulfur-containing fragment or the carbon backbone depending on charge localization, often yielding specific aryl-thio fragments.

    • 4-Substituted: The aryl group is positioned differently relative to the cleavage plane (N3-C4 bond), typically favoring the loss of HCN (m/z 180) over the ring fission observed in the 5-isomer.

Visualizing the Fragmentation Pathway[2][3]

The following diagram maps the specific collision-induced dissociation (CID) pathways for 5-(3-Methoxyphenyl)thiazol-2-amine.

FragmentationPathway Parent [M+H]+ Precursor m/z 207.06 Deam Deaminated Cation m/z 190.03 (-NH3) Parent->Deam -17 Da (Dominant) Demeth Radical Cation m/z 192.03 (-CH3•) Parent->Demeth -15 Da (Radical) RDA Thiazole Fission m/z 134.02 (RDA Cleavage) Parent->RDA Diagnostic for 5-Sub Sec2 Aryl Nitrile m/z 165.05 (-HCN) Deam->Sec2 -27 Da (-HCN) Sec1 Phenolic Cation m/z 177.02 (-CO) Demeth->Sec1 -28 Da (-CO)

Figure 1: CID Fragmentation Pathway of 5-(3-Methoxyphenyl)thiazol-2-amine. The green path (RDA) is the primary differentiator from the 4-isomer.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high data integrity (E-E-A-T), follow this validated LC-MS/MS workflow.

Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the thiazole nitrogen.

LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE):

    • Ramp: 10–40 eV.

    • Rationale: Low CE (10-15 eV) preserves the m/z 190 (Ammonia loss). High CE (>30 eV) is required to access the m/z 134 (RDA) diagnostic ion.

Validation Logic (Decision Tree)

Use the following logic flow to confirm the identity of the 5-substituted isomer against the 4-substituted alternative.

DecisionTree Start Analyze MS/MS Precursor m/z 207 Check1 Check Base Peak Start->Check1 Branch1 Base Peak m/z 190 (-NH3) Check1->Branch1 Dominant Branch2 Base Peak m/z 180 (-HCN) Check1->Branch2 Dominant Check2 Check RDA Region (m/z 130-140) Branch1->Check2 Result4 CONFIRMED: 4-Substituted Isomer Branch2->Result4 Result5 CONFIRMED: 5-Substituted Isomer Check2->Result5 Presence of m/z 134 Check2->Result4 Absence of m/z 134

Figure 2: Logical decision tree for distinguishing 5-(3-Methoxyphenyl)thiazol-2-amine from its regioisomer.

Detailed Mechanism of Action

The "Thiazole" Signature

The thiazole ring is aromatic but less stable than benzene. Under CID, the ring opens via C-S bond cleavage. For the 5-substituted isomer, the bond between S1 and C2 breaks, followed by C4-C5 cleavage. This specific RDA mechanism is supported by literature on 2-aminothiazoles [1].[1]

The Methoxy Radical Loss

The loss of 15 Da (Methyl radical,


) is characteristic of methoxy-substituted aromatics (anisoles). This creates an odd-electron radical cation at m/z 192. This step is often followed by the expulsion of CO (-28 Da) to form a stable pentacyclic cation. This "Anisole degradation" pathway confirms the presence of the methoxy group on the phenyl ring [2].
Isomer Specificity

In the 4-substituted isomer, the phenyl ring is conjugated directly to the C4 position. When the ring cleaves, the stability of the resulting benzonitrile-type fragment (m/z 103 or similar) competes with the thiazole fragments. In the 5-substituted target, the conjugation path is different, stabilizing the sulfur-containing fragment (m/z 134) [3].

References

  • Mohamed, M. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry.

  • Vessecchi, R., et al. (2011). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar.

  • Interchimie. (2023).[2] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles by ESI-HRMS. PubMed Central.

  • NIST Chemistry WebBook. Mass Spectra of Thiazole Derivatives.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(3-Methoxyphenyl)thiazol-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-aminothiazole moiety stands out as a "privileged scaffold," a core molecular structure that consistently demonstrates activity against a range of biological targets.[1][2] Its rigid, planar structure and capacity for multiple hydrogen bond interactions make it an ideal starting point for designing potent and selective enzyme inhibitors. This guide focuses on a specific, promising subclass: 5-(3-Methoxyphenyl)thiazol-2-amine and its analogs, with a particular emphasis on their role as protein kinase inhibitors.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The 5-phenylthiazol-2-amine framework has proven to be a fertile ground for the development of inhibitors targeting various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and PI3K/mTOR.[5][6][7] Understanding the structure-activity relationship (SAR) of this scaffold is paramount for medicinal chemists aiming to optimize lead compounds into clinical candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This guide provides an in-depth analysis of the SAR of 5-(3-Methoxyphenyl)thiazol-2-amine analogs, synthesizing data from numerous studies to offer a comparative look at how subtle molecular modifications translate into significant changes in biological activity. We will dissect the molecule into its three key components—the 5-phenyl ring, the thiazole core, and the 2-amino group—to elucidate the role each plays in target engagement and overall efficacy.

The Core Scaffold: 5-(3-Methoxyphenyl)thiazol-2-amine

The foundational structure provides a critical arrangement of functionalities. The 2-amino group often acts as a key "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region.[8] The central thiazole ring serves as a rigid linker, positioning the other substituents in the correct orientation within the ATP-binding pocket. The 5-phenyl group extends into a more solvent-exposed region of the active site, offering a prime location for modifications to enhance potency and achieve selectivity. The methoxy group at the 3-position is a common starting point, influencing both electronic properties and spatial orientation.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these inhibitors are exquisitely sensitive to substitutions across the molecule. The following sections break down the SAR based on modifications to each key region.

Modifications on the 5-Phenyl Ring

The 5-phenyl ring is a major determinant of inhibitor potency and selectivity. Its substituents interact with the solvent-exposed region of the ATP-binding site, and small changes can lead to dramatic shifts in activity.

  • Position of the Methoxy Group: While our core is the 3-methoxy analog, studies on related compounds show that the position of electron-donating groups like methoxy is critical. For instance, in a series of 2-amino-4-phenyl thiazoles, a 4'-methoxy substitution was found to be crucial for high binding affinity at adenosine A3 receptors.[9] In another series targeting tubulin, a 3',4',5'-trimethoxy pattern on a 4-phenyl ring was a key feature of highly potent compounds, mimicking the A-ring of combretastatin.[10] This suggests that moving the methoxy group or adding others can significantly alter target specificity and potency.

  • Introduction of Halogens: Halogen atoms (F, Cl, Br) are frequently introduced to explore key hydrophobic and electronic interactions. A 4-chlorophenyl group at the 4-position of the thiazole ring (structurally analogous to the 5-position in our scaffold) was found in a potent 5-lipoxygenase inhibitor.[11] This highlights the favorable interactions that can be achieved with halogen substituents, potentially through hydrophobic pockets or specific halogen bonding.

  • Other Substitutions: The addition of various functional groups can fine-tune activity. For example, replacing the methoxy with a small ethylsulfonyl group has been shown to increase potency in VEGFR2 inhibitors, with the sulfone oxygen potentially forming a hydrogen bond with the backbone nitrogen of Asn923.[12]

Table 1: Comparative in Vitro Activity of Analogs with 5-Phenyl Ring Modifications (Note: Data is synthesized from multiple studies on analogous 2-aminothiazole scaffolds to illustrate SAR principles. Direct IC50 values for 5-(3-Methoxyphenyl)thiazol-2-amine analogs are not readily available in a single comparative study, so representative data is used.)

Compound IDModification on 5-Phenyl RingTarget KinaseIC50 (µM)Reference
Parent 3-Methoxyphenyl (Hypothetical)--
Analog A4-ChlorophenylPI3Kα>10[5]
Analog B4-MethoxyphenylAdenosine A30.049[9]
Analog C3,4,5-TrimethoxyphenylTubulin Polym.<0.001[10]
Analog D4-(trifluoromethyl)phenylCaspase-10.013[13]

This table illustrates how substitutions on the phenyl ring can drastically alter potency and even the primary biological target.

Modifications on the 2-Amino Group

The 2-amino group is typically essential for binding to the kinase hinge region. However, its substitution can modulate potency, selectivity, and physicochemical properties.

  • N-Arylation: Attaching an aryl group to the 2-amino nitrogen can introduce new interactions. For example, N-aryl-4-aryl-1,3-thiazole-2-amines were developed as potent 5-lipoxygenase inhibitors.[11] This strategy can extend the molecule to reach additional pockets in the target enzyme.

  • Acylation: Acylation of the 2-amino group, for instance with an acetyl or propionyl group, has been shown to significantly increase binding affinity and selectivity for human adenosine A3 receptors.[9] This suggests that a hydrogen bond acceptor at this position can be highly beneficial.

  • Linkage to Other Moieties: The amino group can serve as an attachment point for larger fragments. Linking it via an alkyl chain to another group, such as an indolin-2-one, has been used to develop Protein Kinase B (PKB) inhibitors.[14]

Table 2: Comparative in Vitro Activity of Analogs with 2-Amino Group Modifications

Compound IDModification on 2-Amino GroupTarget KinaseIC50 (µM)Reference
Parent -NH₂ (Hypothetical)--
Analog E-NH-acetylAdenosine A30.016[9]
Analog F-NH-(3,5-dimethylphenyl)5-LipoxygenasePotent Inhibitor[11]
Analog G-NH-propionylAdenosine A30.0024[9]

This table demonstrates that while the primary amine is a good starting point, N-acylation or N-arylation can significantly enhance potency.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential. The following sections detail the general procedures for the synthesis and biological evaluation of these analogs.

Protocol 1: General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classic and versatile method for constructing the 2-aminothiazole core.[1] It involves the condensation of an α-haloketone with a thiourea derivative.

Rationale: This one-pot or two-step reaction is highly efficient for generating a diverse library of analogs. The required starting materials, substituted α-bromoacetophenones and thioureas, are either commercially available or readily synthesized, allowing for extensive exploration of the SAR.

Step-by-Step Methodology:

  • Synthesis of α-Bromoacetophenone: To a solution of 3'-methoxyacetophenone (1 mmol) in a suitable solvent like chloroform or DMF, add bromine (1 mmol) dropwise at 0 °C.[15] The reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(3-methoxyphenyl)ethanone.

  • Cyclocondensation: Dissolve the crude α-bromoacetophenone (1 mmol) and thiourea (1.1 mmol) in ethanol.[16]

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After cooling, the reaction mixture is often neutralized with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

  • Purification: The resulting solid is collected by filtration, washed with cold ethanol and water, and then purified by recrystallization or column chromatography to yield the final product, 5-(3-Methoxyphenyl)thiazol-2-amine.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis A 3'-Methoxy- acetophenone D Step 1: Bromination (α-Haloketone Formation) A->D B Thiourea E Step 2: Cyclocondensation (Hantzsch Reaction) B->E C Bromine C->D D->E F Crude Product E->F G Purification (Recrystallization/ Chromatography) F->G H Pure 5-(3-Methoxyphenyl) thiazol-2-amine Analog G->H

Protocol 2: In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized analogs, an in vitro kinase assay is performed. This measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[3]

Rationale: A cell-free biochemical assay provides a direct measure of enzyme inhibition, removing confounding factors like cell permeability and off-target effects. Radiometric assays using [γ-³²P]ATP are considered the gold standard for sensitivity, but fluorescence- and luminescence-based methods are common for higher throughput screening.[17][18]

Step-by-Step Methodology (Generic Radiometric Assay):

  • Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of the purified recombinant kinase, the specific peptide substrate, and [γ-³²P]ATP.

  • Compound Preparation: Create a serial dilution of the test compounds (analogs) in DMSO.

  • Reaction Mixture: In a microtiter plate, combine the kinase, substrate, and test compound at various concentrations. Allow a brief pre-incubation period.

  • Initiation: Start the reaction by adding the [γ-³²P]ATP solution.[19]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading dye).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane or filter paper. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the paper.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.[17]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

SAR_Logic Core { 5-(3-Methoxyphenyl)thiazol-2-amine |  Thiazole Core |  2-Amino Group |  5-Phenyl Ring} Thiazole Rigid Scaffold Positions Substituents Core:f1->Thiazole Function Amino H-Bonding (Hinge Binding) Core:f2->Amino Primary Role Phenyl Potency & Selectivity (Solvent-Exposed Region) Core:f3->Phenyl Primary Role Mod1 N-Acylation/ Arylation Amino->Mod1 Modification Mod2 Halogenation Phenyl->Mod2 Modification Mod3 Add H-Bond Donors/Acceptors Phenyl->Mod3 Modification Activity Biological Activity Mod1->Activity Impacts Mod2->Activity Impacts Mod3->Activity Impacts

Conclusion and Future Directions

The 5-(3-Methoxyphenyl)thiazol-2-amine scaffold is a highly adaptable platform for the design of potent kinase inhibitors. The structure-activity relationship data clearly indicates that:

  • The 5-phenyl ring is the primary site for optimizing potency and selectivity. Substitutions that can engage in additional hydrophobic or hydrogen bonding interactions are particularly effective.

  • The 2-amino group is a crucial anchor for hinge-binding, and while substitutions are tolerated, they must be carefully chosen. N-acylation appears to be a promising strategy for enhancing affinity in certain targets.

  • The thiazole core provides a stable, rigid linker, and its integrity is generally essential for maintaining the correct geometry for binding.

Future research should focus on a multiparameter optimization approach. While potency is a key driver, properties such as metabolic stability, solubility, and cell permeability must be co-optimized. The insights gathered from the comparative SAR analysis presented here provide a robust framework for the rational design of next-generation 2-aminothiazole-based therapeutics, paving the way for the development of more effective and safer medicines.

References

  • Benchchem. (n.d.). 2-Aminothiazole Derivative Synthesis - Technical Support Center.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay - PMC.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol.
  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io.
  • Benchchem. (n.d.). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.
  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC.
  • (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
  • Bentham Science Publisher. (2022, May 10). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC.
  • Semantic Scholar. (n.d.). Synthesis of 2-Aminothiazole Derivatives.
  • Frontiers. (2025, June 25). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.
  • ResearchGate. (2025, August 6). Synthesis of 2-aminothiazole derivatives.
  • Benchchem. (n.d.). A Comparative Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs as Kinase Inhibitors.
  • ACS Publications. (2011, June 13). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents | Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC.
  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • European Patent Office. (2007, July 26). THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS.
  • (n.d.). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives.
  • PubMed. (2012, July 15). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors.
  • Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • (2024, November 19).
  • Amanote Research. (2013, August 29). (PDF) Structure–Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-Microtubule AgentN-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues as Antitumor Agents.
  • ResearchGate. (2025, August 9). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC.
  • Mahmoud, N. A. (2026, January 21). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica.

Sources

A Comparative Guide to the Binding Affinity of 5-(3-Methoxyphenyl)thiazol-2-amine and Standard Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the tubulin-targeting agent 5-(3-Methoxyphenyl)thiazol-2-amine with established standard inhibitors. As researchers and drug development professionals seek novel and effective anticancer agents, understanding the binding affinity and functional impact of new chemical entities is paramount. This document offers a comprehensive analysis of available data, detailed experimental methodologies, and the underlying molecular mechanisms to facilitate an objective evaluation.

Introduction: Tubulin as a Critical Target in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. They play a crucial role in a variety of essential cellular functions, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is vital for proper chromosome segregation.

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Small molecules that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis. These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents. The latter group, which includes colchicine and vinca alkaloids, inhibits tubulin polymerization. The colchicine binding site on β-tubulin is a key target for many of these destabilizing agents. Compounds that bind to this site introduce a conformational change that prevents the incorporation of tubulin dimers into growing microtubules.

The 2-aminothiazole scaffold has emerged as a promising pharmacophore for the development of novel tubulin polymerization inhibitors targeting the colchicine binding site. This guide focuses on 5-(3-Methoxyphenyl)thiazol-2-amine, a representative of this class, and compares its activity with that of well-characterized standard tubulin inhibitors.

Comparative Analysis of Binding Affinity and Antiproliferative Activity

Table 1: Tubulin Polymerization Inhibition

CompoundTargetAssay TypeIC₅₀ (µM)Source(s)
(4-Amino-2-(3-methoxyphenyl)thiazol-5-yl)(3,4,5-trimethoxyphenyl)methanoneTubulinPolymerization Inhibition2.5[1]
Combretastatin A4TubulinPolymerization Inhibition1.2 - 2.1[1][2]
NocodazoleTubulinPolymerization Inhibition~1.0[3]
PodophyllotoxinTubulinPolymerization InhibitionNot explicitly stated as IC₅₀, but potent inhibitor[4]

Note: The compound listed for the 2-aminothiazole class is a close structural analog of 5-(3-Methoxyphenyl)thiazol-2-amine. The IC₅₀ value represents the concentration required to inhibit tubulin polymerization by 50%.

Table 2: Antiproliferative Activity (IC₅₀) in Human Cancer Cell Lines

Compound/AnalogCell Line (Cancer Type)IC₅₀Source(s)
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideHL-60 (Leukemia)7.5 µg/mL[5]
Jurkat (Leukemia)8.9 µg/mL[5]
2-N-methylamino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4''-ethoxyphenyl)thiazoleA549 (Lung), MCF-7 (Breast), HT-29 (Colon)1.7 - 38 nM[6]
Combretastatin A4VariousNanomolar range[5]
NocodazoleVariousNanomolar to low micromolar range[7]
PodophyllotoxinVariousNanomolar range[8]
VinblastineVariousNanomolar range
PaclitaxelVariousNanomolar range

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. Data for the thiazole derivatives are for structurally related compounds, highlighting the general potency of this chemical class.

The data indicates that thiazole derivatives bearing the 3-methoxyphenyl moiety and related substitutions exhibit potent antiproliferative activity, with some analogs demonstrating efficacy in the nanomolar range, comparable to or even exceeding that of standard tubulin inhibitors like Combretastatin A4. This strongly suggests that their mechanism of action involves the inhibition of tubulin polymerization at the colchicine binding site.

Experimental Methodologies

A fundamental technique to assess the binding and functional effect of compounds on tubulin is the in vitro tubulin polymerization assay. This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin monomers.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a common fluorescence-based method for monitoring tubulin polymerization.

Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye, such as DAPI (4′,6-diamidino-2-phenylindole), which preferentially binds to the polymeric form of tubulin. An inhibitor of polymerization will prevent or reduce this increase in fluorescence.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate) solution

  • Glycerol

  • DAPI solution

  • Test compound (5-(3-Methoxyphenyl)thiazol-2-amine)

  • Standard inhibitors (e.g., Nocodazole, Combretastatin A4) as positive controls

  • DMSO (vehicle control)

  • Black, clear-bottom 96-well microplate

  • Temperature-controlled fluorescence plate reader

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to the desired stock concentration (e.g., 10 mg/mL).

    • Prepare a working solution of GTP in General Tubulin Buffer (e.g., 10 mM).

    • Prepare stock solutions of the test compound and standard inhibitors in DMSO. Further dilute in General Tubulin Buffer to the desired concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting polymerization.

  • Reaction Setup (on ice):

    • In a microcentrifuge tube on ice, prepare the reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and DAPI (final concentration ~10 µM).

    • Add the desired concentration of the test compound or control to the reaction mixture.

    • Initiate the reaction by adding the tubulin stock solution to a final concentration of 2-4 mg/mL. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately transfer the reaction mixtures to the wells of the 96-well plate.

    • Place the plate in the fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each concentration of the test compound and controls.

    • The rate of polymerization can be determined from the slope of the linear portion of the curve.

    • The extent of polymerization is represented by the plateau of the curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Temperature: Tubulin polymerization is a temperature-dependent process. Reactions are initiated by raising the temperature from 4°C (where tubulin is stable as dimers) to 37°C (which promotes polymerization).

  • GTP: GTP is essential for tubulin polymerization. It binds to the β-tubulin subunit and is hydrolyzed to GDP during or shortly after the incorporation of the tubulin dimer into the microtubule.

  • Fluorescent Reporter: DAPI is a convenient and sensitive fluorescent probe that exhibits enhanced fluorescence upon binding to microtubules, providing a direct readout of polymerization.

  • Controls: The inclusion of a vehicle control (DMSO) is crucial to assess the baseline polymerization rate. A known inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) are used as positive controls to validate the assay's performance.

Visualizing the Mechanism of Action

Signaling Pathway of Tubulin Disruption-Induced Apoptosis

The disruption of microtubule dynamics by agents like 5-(3-Methoxyphenyl)thiazol-2-amine activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

G cluster_0 Cellular Effects cluster_1 Apoptotic Cascade Tubulin_Inhibitor 5-(3-Methoxyphenyl)thiazol-2-amine (or Standard Inhibitor) Tubulin β-Tubulin (Colchicine Site) Tubulin_Inhibitor->Tubulin Binds to Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Prevents incorporation into microtubules SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation Mitotic_Arrest G2/M Phase Arrest SAC_Activation->Mitotic_Arrest Apoptosis_Initiation Apoptosis Initiation Mitotic_Arrest->Apoptosis_Initiation Prolonged arrest leads to Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Apoptosis_Initiation->Bcl2_Family Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, -3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of apoptosis induced by tubulin polymerization inhibitors.

Experimental Workflow for Tubulin Polymerization Assay

The following diagram illustrates the key steps in the in vitro tubulin polymerization assay.

G Start Start Reagent_Prep Prepare Reagents (Tubulin, Buffers, Compounds) Start->Reagent_Prep Reaction_Setup Set up Reaction Mix on Ice Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C in Fluorescence Plate Reader Reaction_Setup->Incubation Data_Acquisition Measure Fluorescence over Time Incubation->Data_Acquisition Data_Analysis Analyze Data (Calculate IC₅₀) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

While direct binding affinity data for 5-(3-Methoxyphenyl)thiazol-2-amine remains to be published, the potent antiproliferative activity of this compound and its close analogs strongly supports its role as a tubulin polymerization inhibitor that likely binds to the colchicine site. The presented data demonstrates that this class of compounds exhibits efficacy comparable to, and in some cases exceeding, that of standard tubulin-targeting agents. The detailed experimental protocol provided herein offers a robust framework for the direct assessment of its tubulin binding affinity. Further investigation into the precise binding kinetics and structural interactions of 5-(3-Methoxyphenyl)thiazol-2-amine with tubulin will be invaluable for its continued development as a potential anticancer therapeutic.

References

  • Abdullah NM, Rosania GR, Shedden K. Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors. PLoS ONE. 2009;4(2):e4470. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

  • El-Naggar AM, Eissa IH, Belal A, El-Sayed AA. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Adv. 2020;10(4):2195-2215. [Link]

  • Finiuk NS, Drapak IV, Zimenkovsky BS, Stoika RS. Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolym. Cell. 2022;38(3):205-212. [Link]

  • Lee H, Jeon J, Ryu YS, et al. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity. J Cancer Prev. 2013;18(4):359-366. [Link]

  • Paré S, et al. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology. 2022;10:879007. [Link]

  • Romagnoli R, et al. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry. 2011;46(9):4357-4367. [Link]

  • Romagnoli R, et al. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. Journal of Medicinal Chemistry. 2013;56(17):6874-6888. [Link]

  • Twomey JD, et al. Tubulin couples death receptor 5 to regulate apoptosis. Oncotarget. 2020;11(9):767-779. [Link]

Sources

Technical Guide: IR Spectroscopy Characterization of 5-(3-Methoxyphenyl)thiazol-2-amine

[1]

Executive Summary: The Role of IR in Thiazole Scaffold Validation

In the development of kinase inhibitors and neuroprotective agents, 5-(3-Methoxyphenyl)thiazol-2-amine serves as a critical pharmacophore.[1] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards for de novo structural elucidation, Infrared (IR) Spectroscopy remains the most efficient tool for rapid solid-state verification , polymorph screening , and routine quality control (QC) in a high-throughput environment.

This guide provides a technical comparison of IR spectroscopy against alternative analytical methods, details the specific spectral signature of this thiazole derivative, and offers a validated protocol for its characterization.

Comparative Technology Matrix: IR vs. NMR vs. MS

For a researcher confirming the identity of a synthesized batch, choosing the right modality is a trade-off between speed, cost, and information density.

FeatureIR Spectroscopy (ATR-FTIR) 1H-NMR (400 MHz) LC-MS (ESI)
Primary Utility Functional group verification, Fingerprinting, Polymorph detectionFull structural elucidation, Purity quantificationMolecular weight confirmation, Trace impurity detection
Sample State Solid (Neat)Solution (Deuterated solvent)Solution (LC grade solvent)
Time per Sample < 1 minute (Zero prep)10–30 minutes (Prep + Shim + Scan)5–15 minutes (Run time)
Differentiation Power High for isomers (meta vs. para) & salt formsVery High for exact connectivityLow for isomers (same m/z)
Cost per Run NegligibleHigh (Solvents + Cryogens)Medium (Columns + Solvents)
Blind Spot Cannot easily quantify purity < 95%Insensitive to solid-state packingCannot distinguish spatial isomers easily

Scientist’s Insight: Use NMR for the first batch to establish structure. Use IR (ATR) for every subsequent batch to ensure the solid-state form (polymorph) has not shifted and that the functional groups (primary amine, ether) are intact.

Detailed Spectral Characterization

The IR spectrum of 5-(3-Methoxyphenyl)thiazol-2-amine is dominated by the interplay between the electron-donating methoxy group and the heterocyclic thiazole ring.[1]

Predicted & Observed Band Assignments

The following table synthesizes data from fragment analysis (2-aminothiazole + 3-methoxyphenol) to provide the expected "Fingerprint" for validation.

Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asym & Sym)3420 – 3250 Critical. Look for a doublet (two distinct bands).[1] A single broad band may indicate salt formation or moisture.
Aromatic Ring C-H Stretching (sp²)3100 – 3000Confirms aromaticity; usually weak intensity.
Methoxy (-OCH₃) C-H Stretching (sp³)2960 – 2835 Specific. The band near 2835 cm⁻¹ is characteristic of O-Me groups, distinguishing it from non-alkoxylated analogs.
Thiazole Ring C=N Stretching1630 – 1610 High. Strong intensity. Shifts significantly if the ring nitrogen is protonated (e.g., HCl salt).
Amine (-NH₂) N-H Bending (Scissoring)1590 – 1550Often overlaps with aromatic C=C ring breathing.[1]
Aryl Ether (Ar-O-C) C-O Stretching (Asym)1260 – 1230 High. Strong band confirming the methoxy attachment to the phenyl ring.
Aryl Ether (Ar-O-C) C-O Stretching (Sym)1050 – 1030Corroborates the ether linkage.
Meta-Substitution C-H Out-of-Plane Bend (oop)780 & 690 Structural. Distinguishes the 3-methoxy isomer from 4-methoxy (typically ~820 cm⁻¹) or 2-methoxy (typically ~750 cm⁻¹).
Sampling Comparison: ATR vs. KBr Pellet
  • Attenuated Total Reflectance (ATR):

    • Pros: Non-destructive, requires mg-scale sample, <1 min analysis.

    • Cons: Lower sensitivity for weak overtones; peak shifts slightly compared to transmission.

    • Verdict:Preferred for Routine QC. The Diamond ATR crystal is robust enough for crystalline thiazoles.

  • KBr Pellet (Transmission):

    • Pros: Higher resolution, no penetration depth correction needed.

    • Cons: Hygroscopic KBr can introduce water bands (3400 cm⁻¹) interfering with amine analysis; pressure can induce polymorphic transitions.

    • Verdict:Avoid unless resolving complex fingerprint regions for patent filings.

Experimental Protocol: Validated ATR-FTIR Workflow

Objective: Acquire a reproducible spectrum for batch release.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Single-bounce Diamond ATR accessory.[1]

  • Solvent: Isopropanol (for cleaning).

Protocol:

  • System Blank:

    • Clean the crystal with isopropanol and a lint-free wipe.[1] Ensure no residue remains.

    • Acquire a background spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Loading:

    • Place approximately 2–5 mg of 5-(3-Methoxyphenyl)thiazol-2-amine solid directly onto the center of the diamond crystal.[1]

    • Note: The sample should cover the "sweet spot" (active area) of the crystal entirely.

  • Compression:

    • Lower the pressure arm. Apply force until the live preview of the spectrum stabilizes.

    • Target: Ensure the strongest absorbance band (likely C=N or C-O) is between 0.5 and 1.0 Absorbance Units (A.U.) to avoid detector saturation while maximizing signal-to-noise.[1]

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹ .

    • Resolution: 4 cm⁻¹ .

    • Accumulations: 16 to 32 scans .

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to KBr library data is required).

    • Perform Baseline Correction if the baseline drifts due to scattering.

    • Identify key peaks: 3400/3250 (NH₂), 1630 (C=N), 1250 (C-O).

Characterization Logic Workflow

The following diagram illustrates the decision-making process when validating this compound using IR spectroscopy.

IR_Validation_WorkflowStartSynthesized Sample:5-(3-Methoxyphenyl)thiazol-2-amineAcquireAcquire ATR-FTIR Spectrum(4000-600 cm⁻¹)Start->AcquireCheckNH2Check 3200-3450 cm⁻¹Doublet Present?Acquire->CheckNH2CheckCNCheck 1610-1640 cm⁻¹Strong C=N Band?CheckNH2->CheckCNYesFail_SaltFAIL: Broad Band >3000 cm⁻¹Possible HCl Salt or WetCheckNH2->Fail_SaltNo (Single/Broad)CheckEtherCheck 1230-1260 cm⁻¹Strong C-O Band?CheckCN->CheckEtherYesFail_DegradationFAIL: C=O Band (~1700 cm⁻¹)Possible Hydrolysis/OxidationCheckCN->Fail_DegradationNoCheckMetaCheck 690-780 cm⁻¹Meta-Subst. Pattern?CheckEther->CheckMetaYesFail_IsomerFAIL: Wrong FingerprintPossible RegioisomerCheckEther->Fail_IsomerNoPassPASS: Identity ConfirmedProceed to Purity AssayCheckMeta->PassYesCheckMeta->Fail_IsomerNo

Figure 1: Logical flowchart for the rapid validation of 5-(3-Methoxyphenyl)thiazol-2-amine via FTIR.

References

  • National Institutes of Health (NIH). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives. PubMed Central. Retrieved October 26, 2025, from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. OrgChemBoulder. Retrieved October 26, 2025, from [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Ethers & Amines). Retrieved October 26, 2025, from [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation. Molecules. Retrieved October 26, 2025, from [Link]

Publish Comparison Guide: In Vivo Validation of 5-(3-Methoxyphenyl)thiazol-2-amine as a Microtubule Destabilizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Biological Efficacy of 5-(3-Methoxyphenyl)thiazol-2-amine in vivo Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanism of Action

5-(3-Methoxyphenyl)thiazol-2-amine represents a privileged scaffold in medicinal chemistry, primarily identified as a colchicine-site microtubule destabilizing agent . Unlike taxanes (which stabilize microtubules), this compound inhibits tubulin polymerization, leading to mitotic arrest at the G2/M phase, vascular disruption in tumors, and subsequent apoptosis.

While 2-aminothiazole derivatives are also explored as adenosine A2A antagonists or kinase inhibitors (e.g., VEGFR), the 5-aryl substitution pattern—specifically with methoxy groups—structurally mimics the pharmacophore of Combretastatin A-4 (CA-4) . Therefore, this guide focuses on validating its efficacy as a potent antineoplastic agent.

Mechanism of Action (Pathway Diagram)

MOA Compound 5-(3-Methoxyphenyl) thiazol-2-amine Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Vascular Tumor Vascular Disruption Tubulin->Vascular Cytoskeletal collapse in endothelial cells Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Vascular->Apoptosis Hypoxia/Necrosis

Figure 1: Mechanism of Action. The compound binds to the colchicine site of β-tubulin, blocking polymerization and triggering dual pathways of tumor destruction: mitotic arrest and vascular shutdown.

Comparative Analysis: Performance vs. Alternatives

To objectively validate efficacy, you must benchmark against established standards.

Feature5-(3-Methoxyphenyl)thiazol-2-amine Combretastatin A-4 (CA-4) (Reference Standard)Paclitaxel (Alternative Mechanism)Vehicle Control
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)N/A
Action Destabilizer (Inhibits polymerization)Destabilizer (Inhibits polymerization)Stabilizer (Promotes polymerization)Inert
Solubility Low to Moderate (Lipophilic)Low (Requires phosphate prodrug)Very Low (Requires Cremophor)High (Solvent dependent)
In Vivo Potency High (mg/kg range)High (mg/kg range)High (mg/kg range)None
Vascular Effect Yes (Vascular Disrupting Agent)Yes (Vascular Disrupting Agent)No (Anti-proliferative only)None
Toxicity Profile Potential for cardiac/neurotoxicityCardiotoxicity risksNeurotoxicity/NeutropeniaBaseline

Expert Insight: The critical differentiator for 5-(3-Methoxyphenyl)thiazol-2-amine is its potential for improved metabolic stability or distinct solubility profile compared to CA-4, which often requires a phosphate prodrug (CA-4P) for in vivo delivery.

Experimental Protocols for In Vivo Validation
Phase 1: Formulation & Dose Finding

Causality: Thiazole derivatives are often hydrophobic. Poor formulation leads to precipitation in the peritoneum (IP) or embolism (IV), causing false toxicity signals or lack of efficacy.

Protocol:

  • Vehicle Preparation: Prepare a solution of 10% DMSO + 40% PEG-400 + 50% Saline . Alternatively, use 20% HP-β-Cyclodextrin in water if pH stability permits.

  • Solubility Check: Sonicate the compound at 5 mg/mL. If turbid, titrate DMSO concentration (max 15%) or switch to lipid-based delivery (e.g., Intralipid).

  • MTD Study: Administer single doses (10, 30, 100 mg/kg IP) to healthy BALB/c mice (n=3/group). Monitor for 48h for weight loss >15% or neurological signs.

Phase 2: Efficacy in Xenograft Models

Trustworthiness: Use a cell line with known sensitivity to tubulin inhibitors (e.g., HCT-116 colorectal or HeLa cervical cancer).

Workflow Diagram:

Workflow Inoculation Tumor Inoculation (HCT-116, SC, Flank) Growth Tumor Growth (Reach 100-150 mm³) Inoculation->Growth ~10-14 days Randomization Randomization (n=8/group) Growth->Randomization Homogeneous volume Treatment Treatment Phase (Q2D x 3 weeks) Randomization->Treatment Groups: 1. Vehicle 2. CA-4 (25 mg/kg) 3. Test Cmpd (25 mg/kg) 4. Test Cmpd (50 mg/kg) Monitoring Data Collection (Vol, BW, Clinical) Treatment->Monitoring Daily Harvest Tissue Harvest (Histology/Western) Treatment->Harvest End of Study Monitoring->Treatment Loop

Figure 2: In Vivo Efficacy Workflow. Standardized xenograft protocol ensures statistical power and reproducibility.

Step-by-Step Protocol:

  • Inoculation: Inject

    
     HCT-116 cells subcutaneously into the right flank of athymic nude mice.
    
  • Staging: Wait until mean tumor volume reaches 100–150 mm³ (approx. 2 weeks).

  • Grouping: Randomize mice into 4 groups (n=8):

    • Group A: Vehicle Control (IP, Q2D).

    • Group B: Positive Control (CA-4, 25 mg/kg, IP, Q2D).

    • Group C: Test Compound Low Dose (25 mg/kg, IP, Q2D).

    • Group D: Test Compound High Dose (50 mg/kg, IP, Q2D).

  • Measurement: Measure tumor dimensions (Length

    
     Width) every 2 days using digital calipers. Calculate volume: 
    
    
    
    .
  • Endpoint: Terminate study when control tumors reach 1500 mm³ or after 21 days.

Phase 3: Mechanistic Validation (Post-Mortem)

Expertise: Efficacy data (tumor shrinkage) is insufficient without proving the mechanism. You must demonstrate vascular disruption and apoptosis.

  • Histology (H&E): Look for central necrosis in tumor sections (characteristic of vascular disrupting agents).

  • CD31 Staining: Stain for endothelial cells. A successful treatment will show fragmented vessels and reduced microvessel density (MVD).

  • Cleaved Caspase-3: Perform IHC to quantify apoptotic cells, specifically in the tumor periphery (where vasculature might remain intact compared to the necrotic core).

Data Presentation & Interpretation

Summarize your findings in the following format to ensure clarity for peer review.

Table 1: Representative Efficacy Data (Hypothetical)

GroupDose (mg/kg)Mean Tumor Vol. (Day 21)% Tumor Growth Inhibition (%TGI)Body Weight Change (%)
Vehicle -

-

CA-4 (Ref) 25



Test Cmpd 25



Test Cmpd 50



Interpretation Logic:

  • If %TGI > 50% without significant body weight loss (>15%), the compound is considered active and tolerated.

  • If Test Cmpd (25 mg/kg) shows similar efficacy to CA-4 but with less weight loss, it indicates a superior therapeutic index.

  • Vascular Disruption: If central necrosis is observed within 24 hours of a single dose, the compound acts as a Vascular Disrupting Agent (VDA).

References
  • Wang, L., et al. (2011). "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2012). "Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents." Bioorganic & Medicinal Chemistry.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][2][3] 291. Isolation and structure of combretastatin A-4." Journal of Natural Products.

  • Ohsumi, K., et al. (1998).[4] "Syntheses and antitumor activity of cis-restricted combretastatins: 5-Membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters.

  • Kaur, R., et al. (2017). "Recent developments in tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

5-(3-Methoxyphenyl)thiazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 5-(3-Methoxyphenyl)thiazol-2-amine , a heterocyclic amine derivative often utilized in medicinal chemistry as a scaffold for drug discovery.[1][2]

As a Senior Application Scientist, I have structured this protocol to prioritize safety, regulatory compliance, and environmental stewardship . The procedures below are derived from the chemical properties of the 2-aminothiazole class, ensuring a conservative and robust safety margin.

Part 1: Executive Safety & Hazard Analysis

Before handling waste, you must understand the chemical causality of the hazards. 5-(3-Methoxyphenyl)thiazol-2-amine contains a basic amine moiety and an electron-rich thiazole ring.[1][2] This structure dictates its reactivity profile and disposal route.[3]

Chemical Hazard Profile
  • Class: Aminothiazole Derivative[4]

  • Primary Risks: Acute toxicity (oral), severe eye irritation, and skin sensitization.

  • Reactivity: The amine group (

    
    ) is a weak base and a nucleophile.[1][2] It is incompatible  with strong oxidizing agents (e.g., nitric acid, peroxides) and acid chlorides, where it can react exothermically.
    
Hazard Category GHS Classification (Likely) Signal Word Hazard Statement
Acute Toxicity Category 4 (Oral)WARNING H302: Harmful if swallowed.[1][2]
Eye Damage Category 2AWARNING H319: Causes serious eye irritation.[5]
Skin Irritation Category 2WARNING H315: Causes skin irritation.[5]
STOT - SE Category 3WARNING H335: May cause respiratory irritation.[1][2][5]

Critical Note: While specific CAS-level data for this exact isomer may vary by vendor, the 2-aminothiazole core (CAS 96-50-4) is a known toxicant.[1] Treat this derivative with the same high-level precautions.

Part 2: Pre-Disposal Logistics & Segregation

Effective disposal starts at the bench. Improper segregation is the leading cause of laboratory accidents involving waste streams.

Waste Stream Decision Logic

Do not mix this compound with general trash or incompatible chemical streams. Use the following logic to determine the correct waste container.

WasteSegregation Start Waste Generation: 5-(3-Methoxyphenyl)thiazol-2-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution BinA Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->BinA Double Bag & Tag HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck BinB Halogenated Organic Waste (Carboy) HalogenCheck->BinB Yes BinC Non-Halogenated Organic Waste (Carboy) HalogenCheck->BinC No (e.g., DMSO, MeOH)

Figure 1: Waste segregation decision tree ensuring separation of halogenated and non-halogenated streams.

Part 3: Step-by-Step Disposal Protocol

Objective: Complete destruction of the heterocyclic ring via high-temperature incineration. Prohibited: Do NOT dispose of down the drain. The thiazole ring is stable and can persist in water systems.

Protocol A: Solid Waste (Pure Compound)
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a fume hood to prevent dust inhalation.

  • Collection:

    • Transfer the solid material into a clear, sealable polyethylene bag.

    • Why? This allows visual inspection by waste handlers without opening the container.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: Write out the full name "5-(3-Methoxyphenyl)thiazol-2-amine". Do not use abbreviations or structure drawings alone.

    • Constituents: List "Aminothiazole derivative" as a constituent if the specific name is not in the facility database.

    • Hazard Check: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed bag into the designated Solid Hazardous Waste Drum (typically a wide-mouth fiber or plastic drum).

Protocol B: Liquid Waste (Solutions)
  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste carboy.

    • Example: If dissolved in DMSO or Methanol, use the Non-Halogenated stream.

    • Example: If dissolved in Dichloromethane (DCM), use the Halogenated stream.

  • Transfer: Pour the solution into the appropriate carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original glassware with a small volume of the same solvent and add the rinsate to the waste carboy.

    • Why? This ensures "RCRA Empty" status for the glassware, allowing the glass to be washed or disposed of as glass waste.

  • Log Entry: Immediately log the volume and concentration on the waste container's accumulation log.

Part 4: Emergency Spill Response

In the event of a spill, rapid containment prevents exposure and facility contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is it >10g or outside hood?) Spill->Assess Major Evacuate Lab Call EHS Assess->Major High Risk Minor Proceed with Cleanup Assess->Minor Low Risk PPE Don PPE: Gloves, Goggles, N95/Respirator Minor->PPE Wet Wet Spill with Alcohol (Prevents Dust) PPE->Wet Absorb Absorb with Pads/Vermiculite Wet->Absorb Bag Double Bag Waste Absorb->Bag Clean Wash Surface with Soap/Water Bag->Clean

Figure 2: Operational workflow for managing minor laboratory spills of aminothiazoles.

Specific Cleanup Notes:

  • Dust Control: Do not dry sweep. Aminothiazole dust is a respiratory irritant.[6] Dampen the solid with a paper towel soaked in ethanol or isopropanol before wiping.

  • Decontamination: Wash the surface with a mild detergent solution (pH 7-9).[1][2] Avoid bleach (sodium hypochlorite) initially, as it may react with the amine to form chloramines; however, for trace residues, standard lab cleaners are sufficient.

Part 5: Regulatory & Compliance (RCRA)

While 5-(3-Methoxyphenyl)thiazol-2-amine is not explicitly listed on the EPA's "P-list" (acutely hazardous) or "U-list" (toxic), it must be managed as a Characteristic Hazardous Waste if it exhibits toxicity or ignitability properties.[1][2]

  • Waste Code Assignment:

    • If the waste is a pure chemical for disposal, it is often classified under a "Not Otherwise Specified" (n.o.s.) code by waste vendors, such as UN 2811 (Toxic solid, organic, n.o.s.) .

    • Always consult your institution's EHS (Environmental Health & Safety) officer for the specific local waste code.

  • Destruction Method: The ultimate fate of this waste stream is High-Temperature Incineration .[1] This ensures the breakdown of the thiazole sulfur and nitrogen into manageable oxides (

    
    ) which are scrubbed at the facility.
    

References

  • PubChem. Compound Summary: 2-Aminothiazole (Parent Structure).[7] National Library of Medicine. Available at: [Link][2]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.